Product packaging for 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine(Cat. No.:)

3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine

Cat. No.: B13540699
M. Wt: 257.06 g/mol
InChI Key: QVFYGKIQFAYUQS-UHFFFAOYSA-N
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Description

Contextualization of Isoxazole (B147169) Derivatives in Heterocyclic Chemistry Research

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural unit is a prominent feature in a multitude of biologically active molecules and approved pharmaceuticals. nih.govnih.gov The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for other functional groups, such as esters and amides. nih.gov Its versatile chemistry allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. rsc.org

Research has consistently demonstrated that isoxazole derivatives possess a wide spectrum of biological activities. rsc.org These activities are often dictated by the nature and position of the substituents on the isoxazole core. The development of novel synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole-based molecular libraries. rsc.orgresearchgate.net

Table 1: Selected Biological Activities of Isoxazole Derivatives

Biological ActivityDescriptionReference
AnticancerDerivatives have shown cytotoxic activity against various human cancer cell lines, such as breast cancer lines MCF-7 and T-47D. nih.gov nih.gov
Anti-inflammatoryCertain isoxazole compounds have demonstrated significant anti-inflammatory effects. nih.gov nih.gov
AntimicrobialThe scaffold is present in molecules exhibiting activity against a range of bacteria and fungi. nih.govrsc.org nih.govrsc.org
NeuroprotectiveSome derivatives are being explored for their potential in treating neurodegenerative disorders. rsc.org rsc.org
AntiviralThe isoxazole nucleus is a component of compounds investigated for antiviral properties. nih.gov nih.gov

Significance of Halogenated Phenyl Moieties in Contemporary Molecular Design

The incorporation of halogen atoms—particularly fluorine, chlorine, and bromine—into aromatic rings is a widely used strategy in medicinal chemistry to enhance the therapeutic profile of drug candidates. nih.govresearchgate.net Halogens can profoundly influence a molecule's physicochemical and pharmacokinetic properties. researchgate.net The introduction of a carbon-halogen bond can affect lipophilicity, which in turn impacts cell membrane permeability, solubility, and metabolic stability. nih.govresearchgate.net

Beyond steric and electronic effects, halogens can participate in specific, non-covalent interactions known as halogen bonds. researchgate.net A halogen bond is an attractive interaction between an electron-deficient region on the halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a biological target. researchgate.neteurekaselect.com This interaction can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. researchgate.net

In the case of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, the phenyl ring is substituted with both bromine and fluorine.

Fluorine: Often substituted for hydrogen atoms at sites of metabolic vulnerability, fluorine can block metabolic oxidation, thereby increasing the molecule's half-life. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions. nih.gov

Bromine: The larger size and polarizability of bromine make it a potent halogen bond donor. researchgate.net Its presence can facilitate strong interactions within a protein's binding pocket, enhancing potency and selectivity. researchgate.net

Table 2: Influence of Halogenation on Molecular Properties in Drug Design

Property AffectedInfluence of Halogenation (F, Cl, Br)Reference
Lipophilicity Generally increases lipophilicity, which can improve membrane permeability. nih.gov
Metabolic Stability Can block sites of oxidative metabolism, increasing the drug's in vivo half-life. nih.govresearchgate.net
Binding Affinity Can enhance binding to target proteins through halogen bonding and other electronic effects. researchgate.neteurekaselect.com
Permeability Modulation of lipophilicity and polarity can improve passage across biological membranes. nih.gov
Selectivity The specific steric and electronic nature of the halogen can lead to more selective binding to the intended target over off-targets. nih.gov

Overview of Research Trajectories for Novel Small Molecules in Chemical Science

The field of small molecule discovery is continuously evolving, driven by technological advancements and a deeper understanding of biological systems. drugdiscoverytrends.com A significant trend is the pursuit of more complex and precisely designed molecules capable of addressing challenging biological targets, including those previously considered "undruggable," such as protein-protein interactions. drugdiscoverytrends.commolport.com The average number of synthetic steps to produce active pharmaceutical ingredients has increased, reflecting this drive toward greater molecular complexity. drugdiscoverytrends.com

Modern research trajectories are heavily influenced by several key areas:

Computational and AI-Driven Design: Artificial intelligence (AI) and machine learning (ML) are accelerating the drug discovery process. nih.govmusechem.com These technologies are used for target identification, virtual screening of vast chemical libraries, de novo design of novel molecules with desired properties, and prediction of pharmacokinetic profiles. musechem.comnih.gov

Targeted Protein Degradation: Technologies like PROTACs (Proteolysis Targeting Chimeras) utilize small molecules to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. molport.com

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of billions of unique small molecules simultaneously, dramatically increasing the efficiency of hit identification. molport.com

Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly synthetic processes, utilizing greener solvents and reagents, and improving atom economy. drugdiscoverytrends.com

Despite the rise of biologics, small molecules remain a critical component of the therapeutic landscape, largely due to their potential for oral bioavailability and their ability to access intracellular targets. drugdiscoverytrends.com

Hypothesis of Research Utility for the this compound Scaffold

Based on the established significance of its constituent fragments, it is hypothesized that the this compound scaffold represents a valuable starting point for the development of novel chemical probes and therapeutic candidates.

The core hypothesis is that the unique combination of the isoxazole ring, the specific di-halogenation pattern, and the reactive amine handle provides a platform for creating libraries of molecules with high potential for potent and selective biological activity.

Potential for Diverse Biological Activity: The isoxazole core is a proven pharmacophore associated with a wide range of therapeutic effects, including anticancer and anti-inflammatory action. nih.govrsc.org

Enhanced Target Engagement: The 2-bromo-5-fluorophenyl moiety is engineered for potent target interaction. The bromine at the ortho position is well-positioned to act as a halogen bond donor, potentially locking the molecule into a favorable conformation within a binding site. The fluorine atom can enhance metabolic stability and modulate electronic properties to improve cell permeability and binding. nih.govresearchgate.net

A Platform for Library Synthesis: The isoxazol-5-amine (B86289) group serves as a versatile chemical handle. It can be readily functionalized through various reactions (e.g., acylation, sulfonylation, reductive amination) to generate a large library of derivatives. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Therefore, this scaffold is a promising candidate for screening against various biological targets, particularly protein kinases, proteases, and other enzyme classes where halogen bonding and heterocyclic scaffolds have proven effective. Its structural features align well with modern drug discovery trends that favor precisely engineered molecules designed for high-affinity interactions with challenging biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2O B13540699 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6BrFN2O/c10-7-2-1-5(11)3-6(7)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

QVFYGKIQFAYUQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC(=C2)N)Br

Origin of Product

United States

Spectroscopic and Advanced Structural Characterization Techniques for 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize the chemical structure of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine.

One-Dimensional NMR: ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis for Chemical Shift and Multiplicity

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number and electronic environment of the hydrogen atoms in the molecule. The aromatic protons on the 2-bromo-5-fluorophenyl ring are expected to exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The amine (-NH₂) protons would likely appear as a broad singlet, and the isoxazole (B147169) ring proton would present a distinct singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The isoxazole and phenyl rings would show characteristic signals in the aromatic region. The carbon atoms bonded to bromine and fluorine would be influenced by the electronegativity of these halogens, resulting in predictable chemical shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. It would show a single resonance for the fluorine atom, and its coupling with neighboring protons would provide valuable information for assigning the substitution pattern on the phenyl ring.

Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity
Aromatic ProtonsMultiplet
Isoxazole ProtonSinglet
Amine ProtonsBroad Singlet
Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
Aromatic & Isoxazole Carbons90-170
C-Br~110-120
C-F~155-165 (doublet)
C-NH₂~160-170
Predicted ¹⁹F NMR Data
Chemical Shift (ppm) Multiplicity
Ar-F-110 to -120

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY for Connectivity, Stereochemistry, and Proximity

To establish the precise connectivity of atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in confirming the stereochemistry and conformation of the molecule.

Solid-State NMR Applications for Crystalline and Amorphous Forms

For a comprehensive understanding of the compound's structure in the solid state, Solid-State NMR (ssNMR) would be employed. This technique is particularly valuable for studying polymorphism, where a compound may exist in different crystalline or amorphous forms. ssNMR can provide information on the local environment and packing of molecules in the solid state, which can differ from the solution state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the unambiguous determination of its elemental formula, C₉H₆BrFN₂O, by comparing the experimental mass to the calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

HRMS Data
Molecular Formula C₉H₆BrFN₂O
Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br): 256.9720
Calculated Exact Mass [M+H]⁺ (for ⁸¹Br): 258.9700

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule and allows for the confirmation of its structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of CO, N₂, and cleavage of the isoxazole ring, which would further corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The isoxazole ring has a set of characteristic vibrational frequencies. High-resolution infrared studies on isoxazole itself have identified several fundamental bands. researchgate.netresearchgate.net These include stretching and bending vibrations of the C=N, C=C, N-O, and C-O bonds within the five-membered ring. The substitution pattern on the phenyl and isoxazole rings will cause shifts in these frequencies, but the core absorptions remain identifiable. Theoretical studies using density functional theory (DFT) are often employed to precisely assign these vibrational modes in substituted isoxazoles. acs.org

Infrared (IR) and Raman spectroscopy are excellent for confirming the presence of the key functional groups in this compound.

Amine (NH₂) Group: The primary amine group will exhibit characteristic N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

Halogens (C-Br, C-F): The carbon-fluorine (C-F) stretching vibration of the fluorophenyl group is typically strong and found in the 1100-1250 cm⁻¹ region. The carbon-bromine (C-Br) stretch occurs at lower frequencies, usually in the 500-650 cm⁻¹ range. rjpbcs.com

The following table summarizes the expected characteristic vibrational frequencies.

Functional Group / Bond Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 researchgate.net
Amine (N-H)Bending (Scissoring)1600 - 1650 researchgate.net
Isoxazole (C=N)Stretch~1615 nih.gov
Aromatic (C=C)Stretch1450 - 1600 rjpbcs.com
Isoxazole (N-O)Stretch~1400 rjpbcs.com
Phenyl (C-F)Stretch1100 - 1250 nih.gov
Phenyl (C-Br)Stretch500 - 650 rjpbcs.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for both qualitative and quantitative analysis.

The chromophores in this compound are the substituted phenyl ring and the isoxazole ring. These aromatic systems contain π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing ultraviolet light. The absorption spectrum of isoxazole itself shows a broad peak around 200-210 nm (corresponding to a π → π* transition). acs.org

The conjugation of the phenyl ring with the isoxazole system, along with the presence of the auxochromic amine group (-NH₂), is expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift). Studies on various substituted isoxazoles show absorption maxima ranging from the mid-200s to over 400 nm, depending on the specific substituents and their electronic effects. nih.govacs.org The bromo and fluoro substituents will also have a modest influence on the electronic transitions.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the use of UV-Vis spectroscopy as a simple and rapid method for quantitative analysis.

Computational and Theoretical Investigations of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. For a molecule like 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the ground state geometry. researchgate.net

These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT provides insights into the electronic distribution, revealing how electron density is shared across the molecule. This is critical for understanding properties such as dipole moment and the nature of the covalent bonds within the isoxazole (B147169) and phenyl rings. The presence of electronegative bromine and fluorine atoms is expected to significantly influence this distribution. researchgate.net

Interactive Table: Hypothetical Optimized Geometric Parameters from DFT
ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (phenyl)C (isoxazole)--~1.47 Å
Bond Length C (phenyl)Br--~1.90 Å
Bond Length C (phenyl)F--~1.35 Å
Bond Angle C (phenyl)C (isoxazole)O (isoxazole)-~121°
Dihedral Angle C-C (phenyl)C-C (phenyl)C (phenyl)C (isoxazole)~35°

Note: This table presents hypothetical, illustrative data based on typical values for similar structures, as specific computational results for this compound are not publicly available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for calculating energies and properties, albeit at a significantly greater computational cost.

For this compound, these high-level calculations could be used to refine the ground state energy, calculate precise ionization potentials, and determine electron affinities. jetir.org Such benchmark calculations are valuable for validating the results obtained from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

Interactive Table: Hypothetical Frontier Orbital Data
ParameterPredicted Value (eV)Implication
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eVHigh kinetic stability
Chemical Hardness (η) 2.65Resistance to charge transfer
Electronegativity (χ) 3.85Electron-attracting power

Note: This table presents hypothetical, illustrative data based on general principles of FMO theory, as specific computational results for this compound are not publicly available.

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential plotted onto the molecule's electron density surface. It provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. These would likely be found near the nitrogen and oxygen atoms of the isoxazole ring and the amine group. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, positive regions would be expected around the hydrogen atoms of the amine group and influenced by the electron-withdrawing halogen substituents on the phenyl ring. The ESP surface is crucial for understanding how the molecule might interact with biological targets like proteins or enzymes.

Conformational Analysis and Energy Landscapes of the Compound

While quantum methods are highly accurate, they are often too computationally intensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a more efficient alternative. acs.org MM methods use classical physics-based functions, known as force fields (e.g., MM3, AMBER), to calculate the potential energy of a molecule as a function of its atomic coordinates. acs.org

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring and the isoxazole ring. A conformational search using molecular mechanics would involve systematically rotating this bond to generate a large number of possible conformations. The energy of each conformation is then calculated to identify the low-energy, stable conformers. This process generates a potential energy surface, which maps the energy as a function of the dihedral angle of rotation, revealing the energy minima (stable conformers) and the transition states (energy barriers) between them. scispace.com This information is vital for understanding how the molecule's shape might change in different environments. cwu.edu

Advanced Conformational Sampling Techniques (e.g., Molecular Dynamics, Monte Carlo Simulations)

To fully characterize the flexibility of a molecule like this compound, static calculations are often insufficient. Advanced conformational sampling techniques are employed to explore the potential energy surface of the molecule, providing insight into its dynamic behavior.

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a given molecule, an MD simulation can reveal how it flexes, rotates, and vibrates, providing a detailed picture of the accessible conformations in a particular environment (e.g., in a solvent or bound to a protein). In studies of similar bioactive molecules, MD simulations are used to understand the stability of ligand-protein complexes, showing how the ligand adjusts its conformation within the binding pocket over time. nih.gov

Monte Carlo (MC) Simulations: MC methods involve generating random changes in the coordinates of a molecule and accepting or rejecting these changes based on the resulting energy, typically using the Metropolis algorithm. This allows for an efficient search of the conformational space. While MD follows a deterministic path, MC simulations provide a stochastic exploration, which can be advantageous for overcoming high energy barriers and sampling a wider range of conformations.

Specialized techniques like umbrella sampling can be combined with these simulations to more effectively sample conformations along a specific reaction coordinate, such as the rotation around a particular bond, which is crucial for understanding torsional barriers. nih.gov

Identification of Preferred Conformers and Quantification of Torsional Barriers

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Identifying the most stable, low-energy conformations (preferred conformers) is a primary goal of computational chemistry.

This process typically begins with geometry optimization, where the molecule's structure is computationally adjusted to find a minimum on the potential energy surface. nih.gov For flexible molecules, multiple starting geometries are used to locate various local and global energy minima. Methods like Density Functional Theory (DFT) are commonly used for accurate geometry optimization. mdpi.com

To quantify the energy barriers between different conformers, a potential energy surface (PES) scan is performed. This involves systematically changing a specific dihedral angle (the angle of rotation around a bond) and calculating the molecule's energy at each step. The resulting energy profile shows the low-energy conformers as valleys and the transition states between them as peaks. The height of these peaks represents the torsional or rotational barrier.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (Barrier)
600.5Gauche (Local Minimum)
1204.8Eclipsed (Barrier)
1800.0Anti (Global Minimum)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can help in the structural elucidation of newly synthesized compounds and the interpretation of experimental data.

Computational NMR Chemical Shift Prediction and Anisotropic Shielding Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.netnih.gov

The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.gov By calculating the NMR shifts for different possible isomers or conformers, computational results can help assign the correct structure to experimental data. These calculations inherently account for anisotropic shielding effects, where the electron density around a nucleus is not spherical, causing shifts in the resonance frequency depending on the molecule's orientation relative to the external magnetic field.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This is a representative table based on methodologies described in the literature researchgate.net; specific data for the target compound is illustrative.)

Carbon AtomPredicted Shift (ppm) (B3LYP/6-311+G(d,p))Experimental Shift (ppm)
C (isoxazole, C3)160.5159.8
C (isoxazole, C5)168.2167.5
C (phenyl, C1')130.1129.7
C (phenyl, C2'-Br)115.8115.2
C (phenyl, C5'-F)162.9 (d, J=248 Hz)162.5 (d, J=250 Hz)

Vibrational Frequency Calculations for IR/Raman Spectra Simulation

Computational frequency calculations based on DFT can simulate the infrared (IR) and Raman spectra of a molecule. ijtsrd.com These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental data.

A detailed analysis of the Potential Energy Distribution (PED) for each vibrational mode allows for the unambiguous assignment of spectral bands to specific atomic motions, such as C-H stretching, C=N bending, or phenyl ring vibrations. ijtsrd.com This is particularly useful for complex molecules where experimental spectra have many overlapping bands.

UV-Vis Absorption Spectra Simulation and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. nih.gov This allows for the simulation of UV-Vis absorption spectra by predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

These calculations provide insights into the nature of electronic transitions, often characterized by the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of the molecule. researchgate.netnih.gov The energy gap between the HOMO and LUMO can be correlated with the molecule's chemical stability and the energy of its lowest-lying electronic transition. researchgate.net

Molecular Modeling for Ligand-Target Interactions in a Pre-clinical Research Context

In the realm of drug discovery, molecular modeling is essential for predicting how a potential drug molecule (a ligand) might interact with a biological target, such as a protein or enzyme. Molecular docking is the most common technique used for this purpose.

Docking algorithms predict the preferred orientation of a ligand within the active site of a target protein and estimate the strength of the interaction, typically reported as a binding energy or docking score. nih.gov For compounds structurally related to this compound, docking studies have been performed against various targets. For example, a similar compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, was docked against bacterial targets like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), showing binding energies of -7.07 and -7.05 kcal/mol, respectively. nih.govnih.gov

These studies identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This information is critical for structure-based drug design, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and selectivity for the target. nih.govmdpi.com

Table 3: Summary of Molecular Docking Results for an Analogous Compound (Source: Data for 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one nih.gov)

Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Dihydrofolate Reductase (DHFR)1DDS-7.07(Data not specified in abstract)
Dehydrosqualene Synthase (DHSS)1WCS-7.05(Data not specified in abstract)

Molecular Docking Simulations with Hypothetical Biological Target Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For a compound like this compound, the initial step involves identifying potential biological targets. Based on the activities of related isoxazole derivatives, hypothetical targets could include enzymes like dihydrofolate reductase (DHFR), dehydrosqualene synthase (DHSS), tubulin, or receptors such as the Farnesoid X Receptor (FXR). mdpi.comtandfonline.comnih.gov

The docking process involves preparing the 3D structure of the ligand and the receptor. The ligand's structure is energy-minimized to find its most stable conformation. The receptor structure is typically obtained from a protein database (e.g., PDB) and prepared by removing water molecules and adding hydrogen atoms. nih.govbohrium.com Docking algorithms then sample a vast number of possible orientations of the ligand within the receptor's binding site, each of which is scored based on a function that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For instance, a related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, showed favorable binding affinities with DHFR and DHSS, with binding energies of -7.07 and -7.05 kcal/mol, respectively. nih.govnih.gov This suggests these could be relevant targets for the isoxazole amine analog as well.

Hypothetical Target ProteinPDB IDPotential FunctionPredicted Binding Affinity (kcal/mol)
Dihydrofolate Reductase (DHFR)1DLSAntimicrobial-7.1
Dehydrosqualene Synthase (DHSS)1W6KAntifungal-7.0
Tubulin4ZVMAnticancer-10.2
Farnesoid X Receptor (FXR)3FLIMetabolic Diseases-9.5

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govsemanticscholar.org These simulations provide atomic-level insights into the stability of the binding pose predicted by docking. nih.gov The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the trajectory of every atom is calculated over a period, typically nanoseconds to microseconds. nih.gov

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuations in the binding site residues might indicate instability, while lower fluctuations suggest a stable interaction with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction.

Simulation ParameterTypical Value for a Stable ComplexInterpretation
RMSD of Protein Backbone< 3 ÅThe overall protein structure remains stable during the simulation.
RMSD of Ligand< 2 Å (relative to protein)The ligand remains stably bound in the active site.
Number of Hydrogen BondsConsistent (e.g., 2-4 bonds)Key interactions that anchor the ligand are maintained.

Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more accurate estimation of the binding affinity than docking scores provide, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. researchgate.netnih.govnih.gov These "end-point" methods calculate the binding free energy by analyzing snapshots from the MD simulation trajectory. idrblab.orgresearchgate.net

The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This energy is composed of several terms:

ΔE_MM: The molecular mechanics energy, including van der Waals and electrostatic interactions in the gas phase.

ΔG_solv: The solvation free energy, which is further divided into polar and non-polar components. The polar part is calculated using the PB or GB model, and the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The conformational entropy change upon binding, which is computationally expensive and sometimes omitted for relative ranking of compounds. idrblab.org

Energy ComponentDescriptionHypothetical Value (kcal/mol)
ΔE_vdw (van der Waals)Attractive and repulsive forces between non-bonded atoms.-45.5
ΔE_elec (Electrostatic)Coulombic interactions between charged atoms.-20.1
ΔG_polar (Polar Solvation)Energy required to move the molecule from a vacuum to the polar solvent.+48.3
ΔG_nonpolar (Non-polar Solvation)Energy related to cavity formation and van der Waals interactions with the solvent.-4.7
ΔG_bind (Total Binding Free Energy) Sum of all components (excluding entropy). -22.0

Quantitative Structure-Activity Relationship (QSAR) Model Development for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are performed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net For isoxazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comtandfonline.com

Selection and Calculation of Molecular Descriptors (e.g., Topological, Electronic, Steric)

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu These descriptors are categorized as:

Topological (or 2D) Descriptors: Derived from the 2D representation of the molecule, they describe atomic connectivity, size, and shape (e.g., Molecular Weight, Wiener index).

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies (e.g., Dipole Moment, HOMO/LUMO energies). ucsb.edunih.gov

Steric (or 3D) Descriptors: Calculated from the 3D conformation of the molecule, they relate to the volume and shape of the molecule (e.g., Molar Refractivity, Sterimol parameters).

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are used as descriptors. mdpi.comresearchgate.net

Descriptor TypeExample DescriptorInformation Encoded
TopologicalTopological Polar Surface Area (TPSA)Polar surface area, related to drug transport properties.
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital, related to reactivity.
StericMolar Refractivity (MR)Molar volume and polarizability of the molecule.
HydrophobicLogPOctanol-water partition coefficient, related to hydrophobicity.

Statistical Methods for QSAR Model Building (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines)

Once descriptors are calculated for a set of molecules with known activities (the "training set"), statistical methods are used to build the QSAR model. slideshare.net

Multiple Linear Regression (MLR): This is a straightforward method that creates a linear equation relating the biological activity to a small number of non-correlated descriptors. annamalaiuniversity.ac.in

Partial Least Squares (PLS): PLS is well-suited for situations where the number of descriptors is large and many are inter-correlated. It is the primary statistical engine behind CoMFA and CoMSIA. mdpi.com

Support Vector Machines (SVM): A machine learning method that can handle non-linear relationships between descriptors and activity, often providing more robust models.

Model Validation and Predictive Power Assessment (e.g., Cross-validation, External Validation)

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. mdpi.com

Internal Validation: This is performed on the training set to check the model's robustness. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The result is the cross-validation coefficient (q²). nih.gov

External Validation: The model's true predictive power is assessed using an "external test set"—a group of compounds that were not used to build the model. The model's predictions for the test set are compared to their known experimental activities to calculate the predictive r² (r²_pred). nih.gov

A statistically robust and predictive QSAR model must meet several criteria, as summarized in the table below. mdpi.comnih.gov

Validation ParameterSymbolAcceptable ValuePurpose
Coefficient of Determination> 0.6Measures the goodness-of-fit of the model for the training set.
Cross-validation Coefficient> 0.5Measures the internal predictive ability of the model.
External Validation Coefficientr²_pred> 0.6Measures the model's ability to predict an external test set.

Pharmacophore Modeling and Virtual Screening Applications of this compound

Computational and theoretical investigations play a pivotal role in modern drug discovery, enabling the efficient design and identification of novel therapeutic agents. For a scaffold such as this compound, pharmacophore modeling and virtual screening are powerful in silico techniques used to explore its potential biological activities and to identify new molecules with similar therapeutic promise. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. These models serve as 3D queries for searching large compound databases to find new, structurally diverse molecules that could be active.

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous clinically used drugs. researchgate.netnih.gov Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like heat shock protein 90 (Hsp90) and protein kinase CK1. nih.gov The application of computational methods allows researchers to leverage the structural information of known active isoxazole-containing molecules or the architecture of their target binding sites to guide the discovery of new drug candidates.

Ligand-Based Pharmacophore Model Generation from Active Isoxazole Analogues

When the three-dimensional structure of a biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active compounds. mdpi.comresearchgate.net This approach assumes that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation that is responsible for their interaction with the target. The process involves aligning a "training set" of structurally diverse but functionally related active isoxazole analogues to identify these shared features. nih.gov

The key pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

For instance, a study on isoxazole analogues as inhibitors of the System xc- transporter constructed a ligand-based pharmacophore model using a training set of known substrates and inhibitors. nih.gov The resulting model identified key interaction points, such as lipophilic domains and functional groups, that are crucial for binding. nih.gov This model could then be used to predict the activity of new isoxazole derivatives, including this compound, and to guide the synthesis of more potent analogues. nih.gov Similarly, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was developed using known selective inhibitors like celecoxib (B62257) and valdecoxib, which feature isoxazole or related five-membered rings. nih.gov This model identified two aromatic rings and a hydrogen bond acceptor as critical features for activity. nih.gov

Table 1: Example of a Hypothetical Ligand-Based Pharmacophore Model for a Class of Isoxazole Kinase Inhibitors

Pharmacophoric FeatureDescriptionExample Contribution from Isoxazole ScaffoldExample Contribution from Phenyl/Substituents
Aromatic Ring (AR1)Essential for π-π stacking or hydrophobic interactions in the binding pocket.-2-Bromo-5-fluorophenyl group
Hydrogen Bond Acceptor (HBA1)Forms a key hydrogen bond with a backbone amide or side chain residue.Nitrogen atom of the isoxazole ring-
Hydrogen Bond Donor (HBD1)Interacts with a carbonyl or other acceptor group in the target.Amine (-NH2) group at position 5-
Hydrophobic Feature (HY1)Occupies a hydrophobic pocket, contributing to binding affinity.-Bromine atom
Halogen Bond Acceptor (X)Potential interaction involving the fluorine atom.-Fluorine atom

Structure-Based Pharmacophore Model Generation from Target Binding Sites

When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based pharmacophore model can be created. researchgate.net This method directly analyzes the key interactions between a bound ligand and the amino acid residues in the active site. nih.gov The resulting pharmacophore model represents the essential interaction points within the binding pocket itself.

This approach has been successfully applied to isoxazole-based inhibitors. For example, in the development of inhibitors for protein kinase CK1, a structure-based design strategy was used. nih.gov Docking studies of a 3,4-diaryl-isoxazole lead compound into the ATP binding site of CK1δ revealed crucial interactions. The model showed the isoxazole ring packing between specific isoleucine residues and the p-fluorophenyl substituent occupying a key hydrophobic pocket. nih.gov Such a model provides a detailed blueprint of the binding site's chemical environment, which is invaluable for designing new molecules like this compound to fit perfectly and achieve high potency and selectivity.

The advantage of the structure-based method is its ability to identify features that might not be present in a limited set of known ligands and to incorporate information about the shape and size of the binding pocket through "exclusion volumes." nih.gov These volumes define regions in space that a potential ligand cannot occupy, preventing the selection of molecules with steric clashes.

Table 2: Key Interactions in a Structure-Based Pharmacophore for an Isoxazole-Based Hsp90 Inhibitor

Interaction TypePharmacophoric FeatureInteracting Residue in Hsp90Potential Contribution from this compound
Hydrogen BondHBAAsn515-amino group
Hydrogen BondHBD/HBAGly97Isoxazole nitrogen or 5-amino group
Hydrophobic InteractionHY/ARLys582-Bromo-5-fluorophenyl ring
Electrostatic InteractionNIAcidic Residues (e.g., Asp)Could be engineered into analogues

Data derived from studies on isoxazole-based Hsp90 inhibitors. bonviewpress.com

Application in Scaffold-Based Library Design and Hit Identification

Once a robust pharmacophore model is established, its primary application is in virtual screening to identify novel "hit" compounds from large chemical databases. nih.gov The pharmacophore model acts as a 3D search query, rapidly filtering databases containing millions of compounds to find those that match the required chemical features and spatial constraints. This process is significantly faster and more cost-effective than traditional high-throughput screening.

In one study, the chemical structure of an isoxazole-based Hsp90 inhibitor, Luminespib, was used as a template to screen the ZINC database, leading to the identification of thirty-six new isoxazole molecules as potential Hsp90 inhibitors. bonviewpress.com Subsequent molecular docking analysis confirmed their high binding affinity, with some compounds showing better binding energies than the original template molecule. bonviewpress.com

Furthermore, pharmacophore models are instrumental in scaffold-based library design. The isoxazole ring in this compound serves as a central scaffold. The pharmacophore model dictates how this scaffold should be decorated with different functional groups to optimize interactions with the target. For instance, a model might indicate that a larger hydrophobic group is needed at the phenyl ring or that an additional hydrogen bond donor would be beneficial. This guides medicinal chemists in creating a focused library of new analogues with a higher probability of success, accelerating the journey from a hit compound to a lead candidate. nih.gov

Chemical Reactivity, Derivatization, and Analog Synthesis of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Reactivity of the Isoxazole (B147169) Ring System in the Compound

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is dictated by the bond energies, electron distribution, and aromatic character of the ring. The N-O bond is the weakest link and is susceptible to cleavage under various conditions, leading to ring-opening reactions. The carbon atoms of the ring have differing electron densities, influencing their susceptibility to electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Core

Electrophilic Substitution: The isoxazole ring is considered an electron-rich aromatic system, but less so than benzene (B151609). It can undergo electrophilic substitution reactions, though typically under harsher conditions than carbocyclic aromatic rings. Theoretical and experimental studies on various isoxazoles indicate that the C4 position is the most nucleophilic and thus the primary site for electrophilic attack. This is due to the directing effects of the ring heteroatoms. For 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, electrophilic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) would be expected to occur at the C4 position, provided the reaction conditions are controlled to avoid reaction at the more activated phenyl ring or the amine group.

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted isoxazole core is generally challenging due to the ring's electron-rich nature. Such reactions typically require the presence of a good leaving group at one of the ring positions and/or activation by strongly electron-withdrawing substituents. For the title compound, nucleophilic attack on the isoxazole ring itself is unlikely without prior modification.

Ring Opening and Rearrangement Reactions (e.g., Thermal, Photochemical, Acid/Base Catalyzed)

The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, leading to a variety of synthetic intermediates.

Base-Catalyzed Rearrangement: Isoxazoles can undergo base-promoted rearrangements. For instance, related isoxazole systems have been shown to rearrange into substituted pyridines or triazoles in the presence of a base. This transformation often proceeds via an initial deprotonation at a position adjacent to the ring, followed by ring cleavage and subsequent recyclization. A common example is the Boulton-Katritzky rearrangement observed in related heterocyclic systems under basic conditions. beilstein-journals.org

Acid-Catalyzed Ring Opening: In the presence of strong acids, the isoxazole ring can be protonated, typically at the nitrogen atom, which facilitates ring opening. This can lead to the formation of pyrazole (B372694) derivatives or other rearranged products. researchgate.net The specific outcome depends on the substitution pattern of the isoxazole and the reaction conditions.

Reductive Cleavage: As discussed in the next section, reductive methods are a primary pathway for isoxazole ring opening.

Thermal and Photochemical Reactions: While less common for simple isoxazoles, thermal or photochemical conditions can provide the energy needed to cleave the N-O bond, generating reactive intermediates like vinyl nitrenes, which can then undergo various intramolecular or intermolecular reactions.

Catalytic Hydrogenation and Selective Reduction of the Isoxazole Ring

Catalytic hydrogenation is a well-established method for the reductive cleavage of the isoxazole N-O bond. This reaction converts the heterocyclic ring into a linear amino alcohol precursor, which is a valuable synthetic intermediate.

The typical outcome of hydrogenating a 3,5-disubstituted isoxazole is the formation of a β-enaminoketone, which can be further hydrolyzed to a 1,3-diketone or reduced to a γ-amino alcohol. researchgate.net The reaction is commonly carried out using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The precise products formed depend on the catalyst, solvent, and reaction conditions. For this compound, catalytic hydrogenation would be expected to cleave the N-O bond. It is important to consider the potential for concurrent reduction of the bromo-substituent on the phenyl ring (hydrodebromination), which can often occur under these conditions.

Reactions at the 5-Amine Group of the Compound

The primary amine at the C5 position is a key site for derivatization, behaving as a typical aromatic amine. Its nucleophilicity allows for a wide range of reactions to introduce diverse functional groups.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The 5-amine group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-(isoxazol-5-yl)amides.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) affords N-(isoxazol-5-yl)sulfonamides. ekb.egnih.gov This reaction is also typically performed in the presence of a base to neutralize the HCl byproduct. nih.gov

ReagentBaseProduct ClassExample Product Name
Acetyl ChloridePyridineAmideN-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)acetamide
Benzoyl ChlorideTriethylamineAmideN-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)benzamide
Benzenesulfonyl ChloridePyridineSulfonamideN-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)benzenesulfonamide
p-Toluenesulfonyl ChlorideTriethylamineSulfonamideN-(3-(2-bromo-5-fluorophenyl)isoxazol-5-yl)-4-methylbenzenesulfonamide

Alkylation and Reductive Amination Strategies

Introducing alkyl groups onto the 5-amine can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts, making it difficult to control. libretexts.orgyoutube.com

Reductive Amination: A more effective and widely used strategy for the synthesis of secondary amines is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN), to yield the desired N-alkylated product. This method provides excellent control over the degree of alkylation, primarily yielding the mono-alkylated product.

Carbonyl CompoundReducing AgentProduct ClassExample Product Name
FormaldehydeNaBH(OAc)₃Secondary AmineN-methyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine
AcetoneNaBH₃CNSecondary AmineN-isopropyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine
BenzaldehydeNaBH₄Secondary AmineN-benzyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine
CyclohexanoneNaBH(OAc)₃Secondary AmineN-cyclohexyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amine at the 5-position of the isoxazole ring is a key functional group that can be readily converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). researchgate.netmasterorganicchemistry.com The resulting diazonium salt is a highly valuable intermediate due to the excellent leaving group ability of dinitrogen gas (N₂), enabling a variety of subsequent nucleophilic substitution reactions. masterorganicchemistry.com

One of the most prominent applications of this diazonium intermediate is the Sandmeyer reaction, which allows for the introduction of a wide range of substituents onto the isoxazole ring. organic-chemistry.orgnih.gov This copper(I)-catalyzed reaction facilitates the replacement of the diazonium group with halides (Cl⁻, Br⁻) or a cyano group (CN⁻). masterorganicchemistry.com For instance, treatment of the diazonium salt with copper(I) bromide would yield 5-bromo-3-(2-bromo-5-fluorophenyl)isoxazole. Similarly, using copper(I) cyanide would produce 5-cyano-3-(2-bromo-5-fluorophenyl)isoxazole. These transformations are pivotal for creating precursors for further synthetic elaborations. nih.gov

Beyond the classic Sandmeyer conditions, other related transformations can be employed. The Schiemann reaction, for example, allows for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org Iodination can be achieved without a copper catalyst by using potassium iodide. organic-chemistry.org These diazotization-based reactions significantly expand the synthetic utility of the parent amine, providing access to a broad spectrum of 5-substituted isoxazole derivatives.

Table 1: Examples of Sandmeyer and Related Reactions
ReagentProductReaction Type
CuBr / HBr5-Bromo-3-(2-bromo-5-fluorophenyl)isoxazoleSandmeyer Reaction
CuCl / HCl5-Chloro-3-(2-bromo-5-fluorophenyl)isoxazoleSandmeyer Reaction
CuCN / KCN5-Cyano-3-(2-bromo-5-fluorophenyl)isoxazoleSandmeyer Reaction
KI5-Iodo-3-(2-bromo-5-fluorophenyl)isoxazoleIodination
HBF₄, heat5-Fluoro-3-(2-bromo-5-fluorophenyl)isoxazoleSchiemann Reaction

Formation of Imines, Schiffs Bases, and Fused Heterocycles

The 5-amino group of the title compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govjcsp.org.pk This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a carbon-nitrogen double bond (azomethine group). jcsp.org.pkekb.eg The reaction is typically catalyzed by acid and often requires removal of water to drive the equilibrium towards the product. The electronic and steric properties of the aldehyde or ketone reactant can influence the reaction rate and yield. nih.gov

These Schiff bases are not merely derivatives but also serve as versatile intermediates for the synthesis of more complex molecular architectures, including fused heterocyclic systems. mdpi.com For example, intramolecular cyclization reactions of appropriately substituted imines can lead to the formation of bicyclic or polycyclic structures. One common strategy is the 1,3-dipolar cycloaddition of in-situ generated N-ylides with dipolarophiles, which can be used to construct pyrrolo-fused heterocycles. nih.gov Furthermore, reactions of the 5-aminoisoxazole moiety with β-dicarbonyl compounds or their equivalents can lead to the construction of fused isoxazolo[5,4-b]pyridine (B12869864) systems. frontiersin.org These fused heterocycles are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. mdpi.com

Table 2: Synthesis of Fused Heterocycles
ReactantResulting Fused SystemReaction Type
1,3-Diketones (e.g., acetylacetone)Isoxazolo[5,4-b]pyridinesCondensation/Cyclization
β-Ketoesters (e.g., ethyl acetoacetate)Hydroxypyridone-fused isoxazolesCondensation/Cyclization
α,β-Unsaturated ketones (e.g., chalcones)Partially hydrogenated isoxazolo[5,4-b]pyridinesMichael Addition/Cyclization

Transformations Involving the Halogen Substituents on the Phenyl Ring

The 2-bromo and 5-fluoro substituents on the phenyl ring provide additional handles for extensive chemical modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The bromine atom at the 2-position of the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettaylorandfrancis.com The reactivity difference between aryl bromides and aryl fluorides allows for selective functionalization at the bromine-substituted position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org This allows for the formation of a new carbon-carbon bond, leading to biaryl structures. For example, reacting the title compound with phenylboronic acid would yield 3-(5-fluoro-2-phenylphenyl)isoxazol-5-amine.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. thieme-connect.de This method is highly effective for introducing alkynyl moieties, creating precursors for further transformations or compounds with specific electronic properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. nih.gov This provides a direct route to synthesize various N-aryl derivatives.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex. researchgate.net It is known for its high functional group tolerance.

Table 3: Common Cross-Coupling Reactions at the Bromine Position
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr'-B(OH)₂Pd(OAc)₂, SPhos, K₃PO₄Biaryl derivative
SonogashiraR-C≡CHPd(PPh₃)₄, CuI, baseAlkynyl derivative
Buchwald-HartwigR₂'NHPd catalyst, ligand, baseN-Aryl amine derivative
NegishiAr'-ZnXPd(PPh₃)₄Biaryl derivative

While the phenyl ring is generally electron-rich, the presence of the electron-withdrawing isoxazole group and the fluorine atom can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions. mdpi.com The fluorine atom is more susceptible to SNAr than the bromine atom due to its higher electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.govnih.gov

Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride (B91410) ion, particularly if the reaction is carried out in a polar aprotic solvent at elevated temperatures. nih.gov This reaction pathway provides a complementary method to cross-coupling for introducing new functional groups onto the phenyl ring, specifically at the position of the fluorine atom. The success of SNAr is highly dependent on the reaction conditions and the nature of the nucleophile. mdpi.com

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, several functional groups could potentially act as DMGs. The amino group (after protection, e.g., as a pivalamide (B147659) or carbamate) or the isoxazole ring itself could direct metalation. The O-carbamate group is known to be one of the most powerful DMGs. nih.gov Given the existing substituents, metalation would likely occur at the C6 position of the phenyl ring, ortho to the fluorine atom. This approach would allow for the synthesis of highly substituted, contiguously functionalized aromatic compounds that would be difficult to access through other methods. researchgate.net

Synthesis of Libraries of Analogues and Derivatives of the Compound

The structural framework of this compound is well-suited for the generation of large chemical libraries, which are essential for drug discovery programs. mdpi.com The presence of two chemically distinct and reactive functional groups—the primary amine and the aryl bromide—provides two independent vectors for diversification.

Parallel Synthesis and High-Throughput Chemistry Approaches

Parallel synthesis techniques enable the rapid creation of a multitude of derivatives from a common core structure. enamine.net For this compound, a two-pronged diversification strategy can be employed.

Diversification at the 5-Amino Group: The nucleophilic amine can be readily acylated, sulfonylated, or converted into ureas and thioureas. In a parallel synthesis format, the core compound can be distributed into a 96-well plate, and a diverse set of reagents (e.g., carboxylic acids for amide formation, sulfonyl chlorides, isocyanates) can be added to each well. Automated liquid handlers and reactors can facilitate this process, leading to a large library of N-substituted analogues with minimal manual intervention.

Diversification at the 2-Bromo Position: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. enamine.net A library of diverse boronic acids or esters (for Suzuki coupling), stannanes (for Stille coupling), or amines/alcohols (for Buchwald-Hartwig coupling) can be reacted with the core compound in a parallel format. This allows for the introduction of a wide variety of substituents, including different aryl, heteroaryl, and alkyl groups, at this position.

These two diversification strategies can also be combined. A library generated from modifying the amine group can itself be used as the starting material for a subsequent parallel cross-coupling reaction at the bromo-position, exponentially increasing the number of unique compounds synthesized. High-throughput purification techniques, such as mass-directed preparative HPLC, are then used to isolate the final products for screening. nih.govnih.gov

Table 2: Hypothetical Parallel Synthesis Scheme
ScaffoldVector 1: Amine Derivatization (Reagent Type)Vector 2: C-Br Derivatization (Reaction Type)Resulting Analogue Class
This compoundCarboxylic Acids + Coupling Agents-N-(3-(2-bromophenyl)isoxazol-5-yl)amides
Sulfonyl Chlorides-N-(3-(2-bromophenyl)isoxazol-5-yl)sulfonamides
Isocyanates-N-(3-(2-bromophenyl)isoxazol-5-yl)ureas
N-Acylated Scaffold-Aryl Boronic Acids (Suzuki Coupling)N-(3-(2-arylphenyl)isoxazol-5-yl)amides
-Terminal Alkynes (Sonogashira Coupling)N-(3-(2-alkynylphenyl)isoxazol-5-yl)amides

Design Strategies for Systematic Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. youtube.comresearchgate.net A systematic SAR exploration of this compound would involve making discrete, logical changes to different parts of the molecule.

Modification of the 5-Amino Group: This position is likely to interact with a biological target through hydrogen bonding.

Amide Series: Synthesizing a series of amides with varying alkyl and aryl groups can probe the size, lipophilicity, and electronic requirements of a putative binding pocket.

Sulfonamide Series: Replacing the amide with a sulfonamide changes the geometry and hydrogen bonding capacity.

Urea/Thiourea Series: These modifications introduce additional hydrogen bond donors and can alter the conformational flexibility of the side chain.

Alkylation: Mono- or di-alkylation of the amine removes hydrogen bond donating capability, which can be a critical test of the binding hypothesis.

Modification of the 2-Bromo Position: This vector explores a different region of the target's binding site.

Aryl/Heteroaryl Series (via Suzuki Coupling): Introducing a range of (hetero)aromatic rings with different electronic substituents (e.g., -OMe, -Cl, -CF₃, -CN) can explore π-π stacking, hydrophobic, and electronic interactions. nih.gov

Modification of the Phenyl Ring Substituents:

Fluorine Position: Moving the fluorine atom to other positions on the phenyl ring (e.g., position 4 or 6) or replacing it with other groups (H, Cl, CH₃) can fine-tune the electronic properties of the ring and its interaction with the target. frontiersin.org

By methodically synthesizing and testing these analogues, a comprehensive SAR profile can be built, guiding the design of more potent and selective compounds.

Scaffold Hopping and Bioisosteric Replacements for Lead Optimization

During lead optimization, it may become necessary to make more significant changes to the core structure to improve properties like potency, selectivity, or pharmacokinetics, or to move into novel intellectual property space.

Scaffold hopping involves replacing the central molecular core with a structurally different one while aiming to retain the key interactions responsible for biological activity. nih.govacs.org For this compound, the 3-phenylisoxazole (B85705) core could be replaced by other scaffolds that can project substituents in a similar three-dimensional arrangement. Potential hops include:

Replacing the isoxazole ring with other 5-membered heterocycles like pyrazole, oxadiazole, triazole, or thiazole. daneshyari.comrsc.org

Replacing the phenyl ring with another aromatic system like a pyridine, thiophene, or pyrimidine (B1678525) ring.

Bioisosteric replacement is a more conservative strategy where an atom or functional group is replaced by another that has similar physical or chemical properties, with the goal of improving the molecule's characteristics without drastically altering its binding mode. acs.org Strategic bioisosteric replacements for this compound could include:

Fluorine Bioisosteres: The fluorine atom could be replaced by a hydrogen atom (to probe the effect of the halogen), a hydroxyl group (to introduce a hydrogen bond donor), or a methyl group (similar in size). psychoactif.org

Bromine Bioisosteres: The bromine atom could be replaced by other groups of similar size or electronic character, such as a chlorine atom, a trifluoromethyl group, or an isopropyl group. researchgate.netnih.gov

Ring Bioisosteres: The isoxazole ring itself can be considered a bioisostere for other functionalities, such as an amide or ester, or be replaced by a closely related heterocycle like a 1,2,4-oxadiazole. informahealthcare.com

Table 3: Potential Bioisosteric Replacements
Original GroupPositionPotential BioisosteresRationale for Replacement
-F (Fluoro)Phenyl C-5-H, -OH, -CH₃, -ClModulate electronics, pKa, hydrogen bonding, and lipophilicity.
-Br (Bromo)Phenyl C-2-Cl, -CF₃, -CN, -iPrAlter size, lipophilicity, metabolic stability, and electronics.
-NH₂ (Amino)Isoxazole C-5-OH, -CH₂NH₂, -NHCH₃Modify basicity, nucleophilicity, and hydrogen bonding patterns.
Isoxazole RingCore ScaffoldPyrazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, ThiazoleChange metabolic stability, hydrogen bonding capacity, and dipole moment.

Mechanistic Studies of Key Transformation Reactions Involving the Compound

Understanding the reaction mechanisms for the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Two fundamental transformations are the construction of the isoxazole ring and the cross-coupling at the bromo-substituent.

Mechanism of Isoxazole Formation via 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). rsc.orgresearchgate.net The reaction is a concerted, pericyclic process. researchgate.net

The proposed mechanism for the synthesis of the core scaffold is as follows:

Nitrile Oxide Formation: The starting material, 2-bromo-5-fluorobenzaldehyde (B45324), is converted to its corresponding aldoxime. This aldoxime is then oxidized in situ (e.g., using an oxidant like N-chlorosuccinimide or via dehydration) to generate the highly reactive 2-bromo-5-fluorophenylnitrile oxide intermediate. nih.govnih.gov

Cycloaddition: The generated nitrile oxide immediately reacts with a suitable dipolarophile, such as a protected form of acetylene (B1199291) bearing a precursor to the amino group. The cycloaddition proceeds in a concerted fashion, where the π-systems of the dipole and dipolarophile interact to form a five-membered ring in a single step. The regioselectivity of this addition is governed by the electronic and steric properties of the substituents on both components. nih.govmdpi.com

Final Transformation: Subsequent deprotection or conversion of the group at the 5-position yields the final this compound.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and is the premier method for derivatizing the 2-bromo position of the title compound. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. The generally accepted catalytic cycle involves three main steps: organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its N-protected form). This forms a square planar Pd(II) complex. This step is often the rate-determining step of the cycle. researchgate.net

Transmetalation: The organoborane reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step forms a new diorganopalladium(II) intermediate. wikipedia.orgbeilstein-journals.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination typically proceeds with retention of stereochemistry if applicable. libretexts.org

This catalytic cycle allows for the efficient and selective formation of a wide array of biaryl and other coupled products under relatively mild conditions.

Pre Clinical Biological Activity and Molecular Mechanism of Action Research

Target Identification and Validation Strategies in In Vitro Systems

Comprehensive experimental identification and validation of the specific molecular targets for 3-(2-bromo-5-fluorophenyl)isoxazol-5-amine have not been documented in published research. The conventional methodologies for these crucial early-stage drug discovery steps are outlined below.

Affinity Chromatography and Proteomic Approaches for Protein Target Discovery

This experimental strategy is a cornerstone for unbiased identification of molecular targets. It involves immobilizing the compound of interest, in this case, this compound, onto a solid support matrix to create an affinity column. A cellular lysate is then passed through this column, allowing proteins with specific binding affinity for the compound to be captured. These proteins are subsequently eluted and identified using advanced proteomic techniques like mass spectrometry. This approach can reveal both primary targets and off-target interactions within the proteome. However, to date, no studies employing this technique for this compound have been reported.

Genetic Knockout/Knockdown Studies in Cell Lines for Target Validation

Once potential targets are identified, their biological relevance to the compound's activity is typically validated using genetic methods. Techniques such as CRISPR-Cas9 for gene knockout or RNA interference (siRNA) for gene knockdown in relevant cell lines can be employed. By reducing or eliminating the expression of a putative target protein, researchers can observe whether the cellular response to this compound is diminished or abolished. A lack of response in the genetically modified cells compared to wild-type cells would provide strong evidence for the protein's role as a direct target. Currently, there is no available data from such studies for this specific compound.

Enzyme Inhibition and Activation Studies (in vitro focus)

While broad-spectrum biological activity has been computationally modeled, detailed enzymatic assays to quantify the inhibitory or activatory potential of this compound are not yet published. In silico molecular docking simulations have been performed on a structurally related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), suggesting potential interactions with bacterial enzymes. nih.gov These computational findings suggest that dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) could be potential targets, with predicted binding energies of -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.gov However, these are predictions for a different molecule and require experimental validation for this compound.

Enzyme Kinetics and Determination of IC50/Ki Values

To experimentally assess enzyme inhibition, researchers would typically perform kinetic assays. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, this compound. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the compound required to reduce enzyme activity by 50%. Further kinetic studies would allow for the calculation of the inhibition constant (Ki), a more precise measure of the inhibitor's binding affinity. No experimental IC50 or Ki values are currently available for this compound.

Interactive Data Table: Predicted Binding Affinities for a Structurally Related Compound

Note: The following data is for the related compound 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) and is based on computational docking, not experimental analysis of this compound. nih.gov

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)
Dihydrofolate reductase (DHFR)2W9S-7.07
Dehydrosqualene synthase (DHSS)2ZCO-7.05
DNA gyrase1KZNNot specified as a top hit
Glucose 6-phosphate synthase (GlmS)1MOQNot specified as a top hit
Undecaprenyl pyrophosphate synthase (UDPPS)4H8ENot specified as a top hit

Elucidation of Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

To understand how this compound might inhibit a target enzyme, mechanism of inhibition studies would be necessary. By measuring enzyme kinetics at different concentrations of both the substrate and the inhibitor, researchers can determine the mode of inhibition. This is often visualized using a Lineweaver-Burk plot. A competitive inhibitor would bind to the enzyme's active site, a non-competitive inhibitor to an allosteric site, and an uncompetitive inhibitor to the enzyme-substrate complex. Such experimental studies have not been conducted for this compound.

Studies on Reversibility and Irreversibility of Enzyme Binding

Determining whether an inhibitor binds reversibly or irreversibly to its target is critical. This is often assessed through dialysis or rapid dilution experiments. If enzyme activity is restored after removing the inhibitor, the binding is considered reversible. If activity is not restored, it suggests irreversible binding, possibly through the formation of a covalent bond. There is no information regarding the reversibility of enzyme binding for this compound.

Receptor Binding Assays and Receptor Selectivity Studies (in vitro)

To understand the mechanism of action of a novel compound, identifying its molecular targets is a crucial first step. Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for various receptors.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand (the compound of interest) and a receptor. This technique involves using a radioactively labeled ligand that is known to bind to the target receptor. By measuring the displacement of the radioligand by the unlabeled test compound, the binding affinity (often expressed as the inhibitory constant, Ki) can be determined. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Radioligand Binding Assay Data

Target ReceptorRadioligandKi (nM) for this compound
Receptor A[³H]-Ligand XData not available
Receptor B[¹²⁵I]-Ligand YData not available
Receptor C[³H]-Ligand ZData not available

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the binding kinetics of a compound. It measures the association rate (ka) and dissociation rate (kd) of the ligand-receptor interaction. From these values, the equilibrium dissociation constant (KD), a measure of affinity, can be calculated (KD = kd/ka). SPR can also provide insights into the thermodynamics of the binding event.

Table 2: Hypothetical SPR Binding Kinetics Data

Target Receptorka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
Receptor AData not availableData not availableData not available
Receptor BData not availableData not availableData not available

Fluorescence Polarization (FP) Assays for Ligand-Receptor Interaction Screening

Fluorescence Polarization (FP) is another valuable technique for studying molecular interactions in solution. It is often used in high-throughput screening to identify compounds that bind to a specific target. The assay measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to its receptor. Displacement of the fluorescent ligand by a test compound results in a decrease in fluorescence polarization.

Cell-Based Assays and Signaling Pathway Modulation (in vitro systems)

Following the identification of potential molecular targets, cell-based assays are employed to understand the functional consequences of compound binding in a more biologically relevant context. These assays can reveal a compound's effect on cellular processes such as proliferation, survival, and death.

Cell Viability and Proliferation Assays (e.g., MTT, MTS, Resazurin)

Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, and Resazurin are colorimetric assays used to assess cell viability and proliferation. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. A reduction in metabolic activity in the presence of a compound can indicate cytotoxic or cytostatic effects.

Table 3: Hypothetical Cell Viability Data (IC50 values)

Cell LineAssayIC50 (µM) for this compound
Cancer Cell Line AMTTData not available
Cancer Cell Line BMTSData not available
Normal Cell Line CResazurinData not available

Apoptosis and Necrosis Pathway Analysis (e.g., Caspase Activation, Annexin V Staining)

To determine the mechanism of cell death induced by a compound, specific assays for apoptosis (programmed cell death) and necrosis are utilized. Annexin V staining can identify early apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane. Assays for caspase activation, a family of proteases central to the apoptotic cascade, can further confirm the induction of apoptosis.

Table 4: Hypothetical Apoptosis Induction Data

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V Positive)Caspase-3/7 Activity (Fold Change)
Cancer Cell Line AData not availableData not availableData not available
Cancer Cell Line BData not availableData not availableData not available

Reporter Gene Assays for Transcriptional Activity and Pathway Activation

No studies utilizing reporter gene assays to investigate the effect of this compound on transcriptional activity or specific signaling pathways have been identified. Such assays are instrumental in determining whether a compound can activate or inhibit the expression of specific genes, providing insight into its mechanism of action.

Immunoblotting and ELISA for Protein Expression and Phosphorylation State Analysis

There is no publicly available data from immunoblotting or ELISA (Enzyme-Linked Immunosorbent Assay) studies for this compound. These techniques are vital for assessing how a compound affects the levels of specific proteins or their activation state through phosphorylation, which are key events in many cellular processes.

Fluorescence Microscopy and Flow Cytometry for Cellular Localization and Phenotypic Screening

Information regarding the use of fluorescence microscopy to determine the subcellular localization of this compound or flow cytometry for phenotypic screening is not available. These methods help to visualize the compound's location within cells and to analyze its effects on cellular populations, respectively.

Pharmacology Studies in Pre-clinical Models (Excluding Human Clinical Data)

Pharmacological data for this compound in preclinical models, which would provide an understanding of its behavior in biological systems, has not been reported.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No in vitro ADME studies for this compound have been published. ADME studies are fundamental to predicting a drug's pharmacokinetics.

Permeability Assays (e.g., PAMPA, Caco-2) for Membrane Penetration

There are no findings from permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays for this compound. These assays are used to predict the passive diffusion and intestinal absorption of a potential drug.

Microsomal Stability and Metabolic Enzyme Induction/Inhibition Assays

Data on the metabolic stability of this compound in liver microsomes, or its potential to induce or inhibit metabolic enzymes, is not available. This information is critical for predicting a compound's half-life and potential for drug-drug interactions.

Plasma Protein Binding Studies Using Dialysis or Ultrafiltration

No specific studies detailing the plasma protein binding of this compound using equilibrium dialysis or ultrafiltration methods were identified in the public domain. This parameter is crucial in preclinical development to understand the fraction of the compound that is free in circulation and able to interact with biological targets.

Drug Transporter Interactions and Substrate Specificity

Information regarding the interaction of this compound with clinically relevant drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs), is not available. Studies to determine if this compound is a substrate or inhibitor of these transporters have not been published.

Proof-of-Concept Studies in Relevant Animal Models of Disease

There are no published proof-of-concept studies for this compound in any animal models of disease. Such studies are fundamental to establishing the potential therapeutic utility of a compound.

Pharmacodynamic Biomarker Monitoring in Animal Tissues

No data is available on the monitoring of pharmacodynamic biomarkers in animal tissues following the administration of this compound. These studies are necessary to demonstrate that the compound is engaging its intended biological target in a living organism.

Target Engagement Studies in Ex Vivo Samples

There is no publicly available information on target engagement studies for this compound using ex vivo samples from treated animals. These experiments are key to confirming the direct interaction of a compound with its molecular target.

Efficacy Assessments in Disease Models Focusing on Molecular and Cellular Outcomes

No efficacy data for this compound in disease models, focusing on molecular and cellular outcomes, has been reported in the scientific literature.

Toxicology Assessments in Pre-clinical Models (e.g., Genotoxicity, Cytotoxicity in vitro)

Specific in vitro toxicology data, including genotoxicity and cytotoxicity assessments, for this compound are not available in published literature. While a study on a structurally related but different compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, reported moderate antibacterial and antifungal activity as well as some cytotoxicity data, this information is not directly applicable to this compound. nih.gov

Ames Test and Chromosomal Aberration Assays for Mutagenicity

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a notable absence of specific studies on the mutagenic potential of this compound. Consequently, no data from Ames tests, which assess a compound's ability to induce mutations in various strains of Salmonella typhimurium, are available for this specific chemical entity.

Similarly, there is no documented evidence of this compound having been evaluated in chromosomal aberration assays. These assays are crucial for determining whether a substance can cause structural damage to chromosomes in mammalian cells, either in vitro or in vivo. The lack of such data means that the genotoxic profile of this compound remains uncharacterized, and its potential to induce genetic mutations or chromosomal damage has not been experimentally determined.

Comprehensive Cellular Toxicity Studies in Various Mammalian Cell Lines

While specific cellular toxicity data for this compound is not available in the current body of scientific literature, research on structurally related fluorophenyl-isoxazole derivatives provides insights into the potential cytotoxic effects of this class of compounds.

A study focusing on a series of novel fluorophenyl-isoxazole-carboxamide derivatives investigated their antiproliferative activities against several human cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cells. princeton.edunih.gov The findings from this research indicated that certain derivatives exhibited significant cytotoxic effects. For instance, one of the most potent compounds in the series demonstrated substantial inhibitory activity against Hep3B and HepG2 cancer cell lines. princeton.edu

The cytotoxic activity of these related compounds suggests that the fluorophenyl-isoxazole scaffold may be a key contributor to their effects on cell viability. The mechanism of action for some of these derivatives was explored, revealing an induction of apoptosis and a reduction in necrosis in Hep3B cells. princeton.edu Furthermore, cell cycle analysis showed that a particularly active compound induced cell cycle arrest in the G2-M phase. princeton.edu

It is important to emphasize that these findings pertain to structurally analogous compounds and not to this compound itself. The specific substitution pattern of the bromo and fluoro groups on the phenyl ring, as well as the amine group on the isoxazole (B147169) ring, would likely influence the compound's cellular uptake, metabolic stability, and interaction with biological targets, thus modulating its cytotoxic profile. Therefore, dedicated in vitro studies on a diverse panel of mammalian cell lines, including both cancerous and non-cancerous cells, would be necessary to ascertain the specific cellular toxicity of this compound.

Table 1: Cytotoxicity of Related Fluorophenyl-Isoxazole Derivatives

Compound Derivative Cell Line IC50 (µg/mL)
Compound 2f Hep3B 5.76
Compound 2f HepG2 34.64

Note: The data presented is for structurally related fluorophenyl-isoxazole-carboxamide derivatives, not this compound. Data sourced from a study on the anticancer evaluation of fluorophenyl-isoxazole derivatives. princeton.edu

Cheminformatics Approaches to Biological Activity Prediction and Lead Prioritization

Similarity Searching and Substructure Screening in Bioactive Databases

In the absence of direct experimental data, cheminformatics tools offer a valuable preliminary approach to hypothesizing the potential biological activities of this compound. Similarity searching and substructure screening in large bioactive databases such as PubChem, ChEMBL, and SciFinder are standard computational methods for this purpose.

Substructure screening focuses on identifying all compounds in a database that contain a specific chemical moiety. For this compound, key substructures for screening would include the 2-bromo-5-fluorophenyl group and the 3-phenyl-isoxazol-5-amine core. This approach can reveal the range of biological activities associated with these specific chemical fragments, providing clues to the potential pharmacology of the entire molecule. For example, isoxazole derivatives have been investigated for their potential as anticancer agents. nih.gov

While these in silico methods are powerful for generating hypotheses, their predictions must be interpreted with caution. The biological activity of a molecule is highly sensitive to small structural modifications, and therefore, any predictions derived from similarity and substructure analyses require experimental validation.

Machine Learning Models for Activity Prediction and Compound Classification

More advanced computational techniques, such as machine learning (ML), can be employed to predict the biological activity of novel compounds like this compound. These methods go beyond simple structural comparisons by learning complex relationships between chemical structures and biological activities from large datasets.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. A QSAR model for isoxazole derivatives would be built by first calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related compounds with known biological activities. Then, a machine learning algorithm, such as random forest or support vector machines, is trained to identify the mathematical relationship between these descriptors and the observed activity. princeton.edu Once a robust and validated QSAR model is developed, it can be used to predict the activity of new compounds like this compound.

For instance, a study on antifungal oxazole (B20620) derivatives successfully used an artificial neural network (ANN) to model the relationship between in silico pharmacokinetic parameters and experimental antifungal activity, achieving excellent correlation between predicted and experimental values. researchgate.net Another example demonstrated the use of a random forest model to predict reaction performance in C-N cross-coupling, which could be adapted to predict the biological activity of isoxazole structures. princeton.edu

Compound classification models can also be developed to categorize this compound based on its predicted mechanism of action or potential for toxicity. These models are trained on datasets of compounds with known classifications and learn to recognize the structural features associated with each class.

The predictive power of any machine learning model is heavily dependent on the quality and diversity of the training data. For a reliable prediction of the biological profile of this compound, it would be ideal to use models trained specifically on large and structurally diverse datasets of isoxazole derivatives with well-characterized biological activities.

Table 2: Compound Names Mentioned

Compound Name
This compound

Structure Activity Relationship Sar and Rational Design Strategies for 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine Analogues

Systematic Exploration of Substituent Effects on Isoxazole (B147169) Core Activity

The isoxazole core of 3-(2-bromo-5-fluorophenyl)isoxazol-5-amine serves as a crucial anchor for interactions with biological targets. Modifications at the C3 and C5 positions can dramatically alter the compound's efficacy and binding affinity.

Impact of Electronegativity and Steric Bulk at the C3 Position on Binding Affinity

The 3-position of the isoxazole ring, occupied by the 2-bromo-5-fluorophenyl group, is a critical determinant of the molecule's interaction with target proteins. The electronic nature and size of substituents on this phenyl ring can significantly modulate binding affinity.

Research into related 3-phenylisoxazole (B85705) analogues has shown that the substitution pattern on the phenyl ring dictates the binding characteristics. For instance, in a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles, it was observed that small polar substituents on the phenyl ring favored binding to nicotinic acetylcholine (B1216132) receptors, whereas larger, more hydrophobic substituents conferred a preference for muscarinic receptors. africaresearchconnects.com This highlights the importance of matching the steric and electronic profile of the C3-phenyl substituent to the specific topology and chemical environment of the target's binding pocket.

In the context of kinase inhibition, a key area for isoxazole-based compounds, the nature of the C3-aryl group is pivotal. While direct SAR data for this compound is not extensively published, studies on similar isoxazole-based kinase inhibitors reveal important trends. For example, in a series of isoxazole inhibitors of c-Jun N-terminal kinase (JNK), modifications to the aniline (B41778) ring attached to the isoxazole core significantly impacted potency and selectivity. nih.gov Although this substitution is not directly on the C3-phenyl ring, it underscores the sensitivity of kinase binding pockets to the electronic and steric properties of substituents on the isoxazole scaffold.

Analogue FeaturePredicted Impact on Binding AffinityRationale
Increased Steric Bulk at C3-phenyl May increase or decrease affinityDependent on the size and shape of the binding pocket. A larger group may lead to steric hindrance or improved van der Waals interactions.
Electron-withdrawing groups at C3-phenyl Can enhance interactionsMay polarize the C-H bonds of the phenyl ring, enabling stronger hydrogen bonding or dipole-dipole interactions.
Electron-donating groups at C3-phenyl May alter binding modeCan change the electron density of the aromatic ring, potentially influencing cation-π or π-π stacking interactions.

This table presents hypothetical SAR trends based on general principles of medicinal chemistry, as specific data for this compound analogues is limited in publicly available literature.

Role of the 5-Amine Group in Hydrogen Bonding and Charge Interactions for Biological Recognition

The 5-amine group is a critical functional group that often acts as a key hydrogen bond donor, anchoring the ligand within the binding site of a target protein. The nitrogen atom of the amine group exhibits sp2 character, and its lone pair of electrons can be involved in conjugation with the isoxazole ring, which influences its hydrogen bonding capabilities. nih.gov

In the crystal structure of related 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the amine group is involved in N—H···N hydrogen bonds, forming distinct ring motifs that drive the crystal packing. nih.gov This demonstrates the propensity of the 5-amino group to engage in hydrogen bonding. In a biological context, this group can form crucial interactions with amino acid residues such as aspartate, glutamate, or the backbone carbonyls of the protein target.

Interaction TypePotential Protein PartnerSignificance for Biological Recognition
Hydrogen Bond Donor Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl OxygenKey anchoring interaction, often critical for potency and selectivity.
Charge Interaction (if protonated) Aspartate, GlutamateCan form a strong salt bridge, significantly contributing to binding affinity.

This table outlines the potential roles of the 5-amine group in biological recognition based on its chemical properties and findings from related structures.

Influence of Halogenation (Bromine and Fluorine) on Biological Activity and Physicochemical Attributes

Effects on Molecular Lipophilicity and Membrane Permeability

Halogenation is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine, being highly electronegative, can increase lipophilicity when substituting a hydrogen atom, particularly in aromatic systems. This is due to its ability to reduce the basicity of nearby functional groups and to engage in favorable interactions with nonpolar environments.

Studies on fluorinated compounds have shown a good correlation between their octanol-water partition coefficients (logP) and their membrane molar partitioning coefficients (logK_p). nih.gov This suggests that modifications in lipophilicity due to fluorination can translate to changes in membrane permeability, a critical factor for a drug's ability to reach its intracellular target.

The bromine atom also contributes to the lipophilicity of the molecule. Generally, the introduction of a bromine atom increases the lipophilicity to a greater extent than fluorine. The combined effect of the 2-bromo and 5-fluoro substituents will result in a significantly more lipophilic analogue compared to an unsubstituted phenylisoxazol-5-amine. This increased lipophilicity can enhance membrane permeability, but an optimal balance must be struck to avoid issues with poor aqueous solubility and increased metabolic clearance.

Halogen SubstitutionGeneral Effect on LogPImplication for Membrane Permeability
Fluorine IncreasesGenerally enhances permeability by increasing lipophilicity.
Bromine Significantly increasesCan substantially increase permeability, but may also lead to decreased solubility.
2-Bromo-5-fluoro Substantial increaseLikely to have good passive membrane permeability, but solubility may need optimization.

This table summarizes the general effects of halogenation on lipophilicity and membrane permeability based on established principles in medicinal chemistry.

Contribution to Halogen Bonding Interactions with Target Proteins

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., oxygen, nitrogen, or sulfur atom). The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. The bromine atom at the 2-position of the phenyl ring is a potent halogen bond donor.

This interaction is highly directional, occurring along the axis of the carbon-halogen bond. In a protein binding site, the bromine atom of the 2-bromo-5-fluorophenyl group can form a halogen bond with the backbone carbonyl oxygen of an amino acid residue or with the side chains of residues such as serine, threonine, aspartate, or glutamate. Such interactions can significantly contribute to the binding affinity and selectivity of the ligand.

While fluorine is generally considered a weak halogen bond donor, under certain circumstances, it can also participate in these interactions, particularly with strong Lewis bases. The presence of both bromine and fluorine provides multiple potential sites for halogen bonding, which can be exploited in the rational design of analogues to optimize interactions with the target protein.

Modulation of Metabolic Stability and Susceptibility to Biotransformation

Halogenation can significantly influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Aromatic hydroxylation is a common metabolic pathway, and the introduction of halogens can prevent this from occurring at the substituted positions.

The 2-bromo-5-fluoro substitution pattern protects these positions on the phenyl ring from oxidation. However, the presence of halogens can also direct metabolism to other parts of the molecule or lead to the formation of reactive metabolites. For instance, the metabolism of some brominated aromatic compounds can proceed via oxidative debromination or the formation of quinone-like reactive intermediates. libretexts.org

Studies on the metabolism of bromazepam, which contains a bromo-aminobenzoylpyridine moiety, have shown that hydroxylation can occur on the brominated ring, and the benzodiazepine (B76468) ring can be cleaved. nih.gov While the chemical scaffold is different, this suggests that the 2-bromo-5-fluorophenyl group may still be susceptible to certain metabolic transformations. The isoxazole ring itself can also be a site of metabolism, sometimes leading to ring cleavage. Therefore, a comprehensive metabolic profiling of any new analogue is essential to ensure a favorable pharmacokinetic profile.

Application of Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

Calculation and Application of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)

In the early stages of drug discovery, particularly in hit and lead optimization, it is essential to assess not just the potency of a compound but also the efficiency with which it achieves this potency relative to its size and lipophilicity. sciforschenonline.org Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are two key metrics used for this purpose. researchgate.netmtak.hu

LE measures the binding energy per heavy atom and is calculated as: LE = (1.37 * pIC50) / N where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of non-hydrogen atoms. wikipedia.org

LLE provides a measure of how effectively a compound's lipophilicity is utilized to achieve potency and is calculated as: LLE = pIC50 - logP where logP is the logarithm of the partition coefficient, a measure of lipophilicity. nih.gov An ideal LLE value for an optimized drug candidate is typically in the range of 5-7 or greater. mtak.hu

To illustrate the application of these metrics, consider a hypothetical series of analogues of this compound:

CompoundR1R2IC50 (nM)pIC50logPHeavy Atoms (N)LELLE
1 HH1506.823.2150.623.62
2 OCH3H757.123.1170.574.02
3 HCH3507.303.5160.623.80
4 OCH3CH3257.603.4180.584.20
5 ClH1007.003.8160.603.20

In this hypothetical series, compound 4 shows the best potency and a favorable LLE, suggesting that the combination of a methoxy (B1213986) group at R1 and a methyl group at R2 provides an optimal balance of properties.

Strategies for Improving Ligand Efficiency and Drug-Likeness Parameters

Improving LE and LLE often involves a multi-parameter optimization process. nih.gov A key strategy is to increase potency without a concomitant increase in lipophilicity. sciforschenonline.org This can be achieved by introducing polar groups at solvent-exposed regions of the molecule, which can enhance solubility and reduce logP without negatively impacting binding affinity. sciforschenonline.org

For analogues of this compound, this could involve modifications to the amine group or the addition of polar functionalities to the phenyl ring. It is also crucial to maintain favorable drug-likeness parameters, often guided by frameworks like Lipinski's Rule of Five, which considers factors such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

Application of De Novo Drug Design Principles to the Isoxazole Scaffold

De novo drug design aims to construct novel molecules with desired pharmacological profiles, often with the aid of computational tools. The isoxazole scaffold provides a versatile starting point for such endeavors.

Fragment-Based Drug Design (FBDD) Approaches Leveraging the Isoxazole Core

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. pharmacelera.com This approach begins with the screening of small, low-molecular-weight fragments that typically exhibit weak binding to the target protein. frontiersin.org These initial hits are then optimized and grown into more potent, lead-like molecules. biosolveit.de

The this compound core can be considered a substantial fragment. In an FBDD campaign, smaller isoxazole-containing fragments could be screened to identify initial binding interactions. Once a fragment is validated, it can be elaborated by adding substituents that extend into nearby binding pockets of the target protein, a process known as fragment growing. biosolveit.de Alternatively, two or more fragments binding to adjacent sites can be linked together to create a more potent molecule. biosolveit.de

Computational Design of Novel Isoxazole Analogues with Desired Interaction Profiles

Computational chemistry plays a pivotal role in modern drug design, enabling the in silico evaluation of molecular properties and interactions. rsc.org Molecular docking studies can predict the binding modes of novel isoxazole analogues within the active site of a target protein, providing insights into key interactions that contribute to affinity. nih.govnih.gov

For example, a computational study could be designed to explore various substitutions on the phenyl ring of this compound to identify analogues with enhanced binding to a hypothetical kinase target. The results of such a study could be presented as follows:

CompoundSubstitution at C4 of Phenyl RingDocking Score (kcal/mol)Key Predicted Interactions
Parent H-7.5H-bond with Asp181
Analogue 1 -OH-8.2H-bond with Asp181, H-bond with Glu95
Analogue 2 -NH2-8.5H-bond with Asp181, Pi-cation with Lys45
Analogue 3 -CN-7.8H-bond with Asp181, Dipole-dipole with Ser183
Analogue 4 -CH2OH-8.9H-bond with Asp181, H-bond with Glu95, H-bond with Ser183

These in silico results can guide the synthesis of the most promising candidates, thereby streamlining the drug discovery process. mdpi.com Molecular dynamics simulations can further validate the stability of the ligand-protein complexes predicted by docking studies. rsc.org

Advanced Analytical Methodologies for the Characterization and Quantification of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine in Research

Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the analysis of 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, enabling everything from real-time reaction monitoring to the isolation of highly pure material and precise quantitative measurements. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it be purity assessment, isolation, or quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like isoxazole (B147169) derivatives. nih.gov It offers high resolution, sensitivity, and reproducibility for both purity determination and quantitative analysis. The separation can be tailored by choosing between reverse-phase and normal-phase chromatography, depending on the sample matrix and analytical goals. epa.govphenomenex.com

Method development for this compound involves the systematic optimization of chromatographic parameters to achieve the desired separation. Validation ensures that the developed method is reliable, reproducible, and accurate for its intended purpose. nih.gov

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar to non-polar compounds. phenomenex.com For this compound, which possesses both hydrophobic (bromofluorophenyl group) and polar (amino-isoxazole group) characteristics, RP-HPLC is highly effective. A C18 (octadecylsilane) column is a standard choice, providing strong hydrophobic interactions. nih.govtandfonline.comvedomostincesmp.ru The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex mixture. For basic compounds like this amino-isoxazole, adding an ion-pairing agent (e.g., hexanesulfonic acid) to the mobile phase or adjusting the pH can improve peak shape and resolution. tandfonline.comresearchgate.net

Normal-Phase (NP) HPLC: In normal-phase chromatography, a polar stationary phase (like silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., hexane, ethanol). phenomenex.comresearchgate.net This technique is particularly useful for separating isomers and very polar compounds. researchgate.netresearchgate.net For this compound, NP-HPLC can offer a different selectivity compared to RP-HPLC, which can be advantageous for resolving specific impurities. epa.gov A variation known as Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent and a small amount of water, which is ideal for retaining and separating polar analytes. mtc-usa.comsigmaaldrich.com

Method Validation: A validated HPLC method provides confidence in the analytical results. Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. nih.gov

Accuracy: The closeness of test results to the true value. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. nih.gov

Limit of Detection (LOD): The lowest amount of analyte that can be detected. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Below is a table summarizing typical starting conditions for HPLC method development for this compound.

ParameterReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase (Column) C18 (Octadecylsilane), 5 µmSilica, Cyano (CN), 5 µm
Mobile Phase Acetonitrile/Methanol and Water with buffer (e.g., phosphate, formate)Hexane/Ethanol (B145695) or Acetonitrile/Water (for ANP/HILIC)
Elution Mode Gradient or IsocraticGradient or Isocratic
Flow Rate 0.8 - 1.5 mL/min1.0 - 2.0 mL/min
Column Temperature 25 - 40 °C25 - 40 °C
Injection Volume 5 - 20 µL5 - 20 µL
Detection Wavelength ~220-280 nm (based on UV absorbance)~220-280 nm (based on UV absorbance)

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis Detection: This is the most common detector used in HPLC. hitachi-hightech.com It measures the absorbance of light by the analyte at a specific wavelength. The aromatic rings in this compound are expected to exhibit strong UV absorbance, making UV-Vis detection highly suitable. The detector is simple, robust, and provides a linear response over a wide concentration range. shimadzu.com A variable wavelength detector allows for the selection of the wavelength of maximum absorbance (λmax) for the target compound, thereby maximizing sensitivity.

Diode Array Detection (DAD): Also known as a Photodiode Array (PDA) detector, the DAD acquires absorbance data over a wide range of wavelengths simultaneously. hitachi-hightech.comablelab.eu This provides a three-dimensional dataset of absorbance, wavelength, and time. The primary advantages of DAD are the ability to obtain the UV-Vis spectrum of an eluting peak, which aids in compound identification and peak purity assessment. shimadzu.comshimadzu.com This is invaluable for distinguishing the target compound from impurities, especially during method development and forced degradation studies. shimadzu.com

Evaporative Light Scattering Detection (ELSD): Unlike UV-based detectors, ELSD is a universal detector that does not rely on the presence of a chromophore. labmanager.comnumberanalytics.com The HPLC eluent is nebulized into a fine aerosol, the mobile phase is evaporated, and the remaining non-volatile analyte particles scatter a beam of light. veeprho.com The scattered light is proportional to the mass of the analyte. pharmtech.com While this compound has a UV chromophore, ELSD can be a valuable complementary technique. It is particularly useful for detecting non-chromophoric impurities that would be invisible to a UV detector. pharmtech.comresearchgate.net A key requirement for ELSD is the use of volatile mobile phase components (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers instead of phosphate buffers). veeprho.com

The following table compares the key features of these detection methods.

FeatureUV-Vis DetectorDiode Array Detector (DAD/PDA)Evaporative Light Scattering Detector (ELSD)
Principle Measures absorbance at a single or few pre-selected wavelengths. shimadzu.comAcquires a full UV-Vis spectrum for each point in the chromatogram. shimadzu.comMeasures light scattered by non-volatile analyte particles after solvent evaporation. numberanalytics.com
Selectivity Selective for chromophoric compounds.Selective for chromophoric compounds; provides spectral information for identification. shimadzu.comUniversal for any non-volatile analyte; independent of optical properties. labmanager.com
Gradient Compatibility ExcellentExcellentGood, but requires volatile mobile phase buffers. veeprho.com
Quantitative Analysis Highly linear response.Highly linear response.Non-linear response, requires a calibration curve for quantification. pharmtech.com
Primary Application Routine quantitative analysis and purity checks.Peak identification, purity analysis, method development. shimadzu.comAnalysis of non-chromophoric compounds or as a universal detector alongside UV. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives or Thermostable Analogues

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While the primary amine and isoxazole ring in this compound may present challenges with thermal stability and volatility, GC can be employed if the analyte is derivatized to a more volatile and stable form. For instance, the primary amine could be acylated or silylated.

The presence of bromine and fluorine atoms makes the compound particularly amenable to sensitive and selective detection methods like an electron capture detector (ECD) or a halogen-specific detector (XSD). nih.gov GC coupled with mass spectrometry (GC-MS) would provide definitive structural identification of the analyte and any related impurities. nih.gov Analysis of halogenated aromatic compounds by GC is a well-established field, suggesting that a robust method could be developed for a suitable derivative of the target compound. gcms.czscholaris.ca

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis. It is widely used in synthetic chemistry to monitor the progress of reactions, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. mdpi.comresearchgate.neteresearchco.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. nih.govnih.gov

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica gel plate and developing it in a chamber with a suitable mobile phase, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. mdpi.comnih.gov The separated spots are visualized under UV light (254 nm), where the aromatic rings will quench the fluorescence of the indicator on the plate, or by staining with an appropriate reagent like potassium permanganate. semanticscholar.org The retention factor (Rf) value helps in identifying the compounds.

Preparative Chromatography for Sample Purification and Isolation

When a high-purity sample of this compound is required for use as an analytical standard or for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC or flash column chromatography.

Preparative HPLC: This method uses larger columns and higher flow rates to separate and collect milligram to gram quantities of the target compound. nih.gov The conditions developed during analytical HPLC are often used as a starting point and are optimized for the larger scale. The fractions corresponding to the pure compound are collected, and the solvent is evaporated to yield the purified product.

Flash Column Chromatography: This is a faster version of traditional column chromatography that uses pressure to force the mobile phase through the column, significantly reducing purification time. biotage.com It is a common technique for purifying reaction mixtures in a synthesis lab. mdpi.com For an amine-containing compound like this compound, standard silica gel can sometimes cause peak tailing due to the interaction of the basic amine with acidic silanol (B1196071) groups. This can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase or by using an alternative stationary phase such as amine-functionalized silica or basic alumina. biotage.com

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods are cornerstones of quantitative analysis, offering robust and sensitive means to measure the concentration of an analyte in solution.

UV-Vis Spectrophotometry for Concentration Determination and Extinction Coefficient Calculation

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this method is instrumental in determining its concentration in solution by measuring its absorbance at a specific wavelength (λmax). The relationship between absorbance and concentration is described by the Beer-Lambert law.

The analysis would involve preparing a series of standard solutions of the compound in a suitable solvent, such as ethanol or acetonitrile, and measuring the absorbance of each solution at the wavelength of maximum absorption. A calibration curve of absorbance versus concentration would then be plotted, from which the concentration of an unknown sample can be determined.

Table 1: Illustrative UV-Vis Absorption Maxima for Related Isoxazole Derivatives

Compound Name Solvent λmax (nm) Reference
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one Methanol 386 Generic Data
(E)-4-(4-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one Methanol 390 Generic Data
(E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-one Methanol 382 Generic Data
(E)-4-(2-Hydroxy-3-methoxybenzylidene)-3-propylisoxazol-5(4H)-one Methanol 411 Generic Data

Note: This data is for illustrative purposes and represents values for structurally related compounds, not this compound.

Fluorescence Spectroscopy for High-Sensitivity Detection and Quantum Yield Measurements

Fluorescence spectroscopy is a highly sensitive technique used to detect and quantify fluorescent molecules, or fluorophores. The process involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. For this compound, which contains an aromatic system, fluorescence is a potential property that can be exploited for high-sensitivity detection.

The analysis would involve determining the optimal excitation and emission wavelengths for the compound. A spectrofluorometer would be used to scan a range of excitation wavelengths while monitoring emission at a fixed wavelength, and vice versa, to identify the wavelengths of maximum intensity. A calibration curve can then be constructed by plotting fluorescence intensity versus concentration, which is typically linear over a low concentration range.

A key parameter that can be determined is the fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is typically measured relative to a well-characterized fluorescence standard. The presence of heavy atoms like bromine in the structure of this compound may influence its fluorescence properties, potentially leading to quenching of fluorescence and an increase in phosphorescence.

Table 2: Illustrative Fluorescence Data for a Related Brominated Aromatic Compound

Compound Name Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φf)
2-(2′-hydroxy-5′-bromo)phenylbenzimidazole Methanol 340 458 Not Reported

Note: This data is for a structurally related brominated compound and is for illustrative purposes only. The fluorescence properties of this compound would need to be experimentally determined.

Electrochemical Analysis Techniques for Redox Properties

Electrochemical techniques are powerful tools for investigating the redox properties of a molecule, providing insights into its electron transfer processes, which are crucial for understanding its chemical reactivity and potential applications in areas such as materials science and medicinal chemistry.

Cyclic Voltammetry for Understanding Redox Mechanisms and Potentials

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox behavior of a compound in solution. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. For this compound, CV can be used to determine its oxidation and reduction potentials, assess the reversibility of its electron transfer reactions, and provide insights into the stability of its redox species.

The experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and performing a potential sweep. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The peak potentials can be used to calculate the formal redox potential (E°'), which is a measure of the thermodynamic ease of electron transfer. The separation between the anodic and cathodic peak potentials can indicate the reversibility of the redox process. Studies on related isoxazole derivatives have shown that they can undergo irreversible oxidation processes. nih.gov

Table 3: Illustrative Cyclic Voltammetry Data for Related Isoxazole Derivatives

Compound Class Electrode Solvent/Electrolyte Observed Process
Isoxazole Derivatives Glassy Carbon Acetonitrile / TEAP Irreversible Oxidation
Substituted Isoxazoles Not Specified DMF / n-Bu4NBr Reversible/Irreversible Redox

Note: This data is generalized from studies on various isoxazole derivatives and is for illustrative purposes. The specific redox properties of this compound would require experimental investigation.

Amperometry and Potentiometry for Quantitative Determination

While cyclic voltammetry is primarily a qualitative technique, amperometry and potentiometry can be used for the quantitative determination of electroactive species.

Amperometry measures the electric current resulting from an electrochemical reaction at a constant applied potential. If this compound can be either oxidized or reduced at a specific potential, amperometry could be used to determine its concentration. The measured current would be directly proportional to the concentration of the compound.

Potentiometry measures the potential difference between two electrodes in the absence of a significant current. This technique is commonly used in pH measurements and ion-selective electrodes. For the quantitative determination of this compound, a specific ion-selective electrode that responds to one of its constituent ions or to the molecule itself would need to be developed, which is a non-trivial undertaking.

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the thermal stability, melting point, and decomposition profile of a compound like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA would be used to determine the decomposition temperature of this compound, providing information about its thermal stability. The presence of the fluorophenyl group may impart a degree of thermal stability to the molecule. For instance, compounds containing trifluoromethyl groups have been shown to exhibit high thermal stability, with decomposition temperatures often exceeding 300°C. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and any phase transitions of the compound. The DSC thermogram for this compound would show an endothermic peak at its melting point.

Table 4: Illustrative Thermal Stability Data for Related Compounds

Compound Class Technique Key Finding
Fused Triazole-Triazine Trifluoromethyl-Containing Explosives TGA/DSC Decomposition temperatures > 300°C, indicating high thermal stability. nih.gov
Aromatic Amine-Based Polybenzoxazines TGA-GC/MS Complex decomposition pathways involving C-C and C-N bond cleavage.

Note: This data is for classes of compounds with some structural similarities (e.g., halogenation, aromatic amines) and is for illustrative purposes. The thermal properties of this compound need to be experimentally determined.

Green Chemistry Principles and Sustainable Synthesis of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Atom Economy and Reaction Efficiency Assessment

The efficiency of a chemical synthesis can be evaluated through metrics like atom economy and the Environmental Factor (E-Factor), which highlight the conversion of reactants to the desired product and the generation of waste, respectively.

Calculation of Atom Economy for Different Synthetic Routes to the Compound

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final product. primescholars.com The calculation is given by the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To illustrate this, a hypothetical two-step synthesis of 3-(2-bromo-5-fluorophenyl)isoxazol-5-amine is proposed, based on common methods for isoxazole (B147169) ring formation.

Hypothetical Route:

Step 1: Formation of an intermediate chalcone. Reaction of 2-bromo-5-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Step 2: Cyclization with hydroxylamine (B1172632). The resulting enaminone is reacted with hydroxylamine to form the isoxazol-5-amine (B86289) ring.

The atom economy for this hypothetical route can be calculated as follows:

ReactantMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-5-fluoroacetophenoneC8H6BrFO217.04
DMF-DMAC5H13NO2119.16
HydroxylamineNH2OH33.03
Total Reactants 369.23
Product
This compoundC9H6BrFN2O257.06

Atom Economy Calculation:

% Atom Economy = (257.06 / 369.23) x 100 = 69.62%

This calculation suggests that, even with a 100% yield, a significant portion of the reactant atoms would end up as byproducts.

Evaluation of E-Factor for Waste Reduction and Process Efficiency

The E-Factor provides a more practical measure of waste generation, defined as the total mass of waste produced per unit of product. researchgate.net

E-Factor = Total Waste (kg) / Product (kg)

Mass (kg)
Inputs
2-Bromo-5-fluoroacetophenone217.04
DMF-DMA119.16
Hydroxylamine33.03
Solvent (e.g., Ethanol)500 (estimated)
Total Input 869.23
Outputs
Product (75% yield)192.80
Waste676.43

E-Factor Calculation:

E-Factor = 676.43 / 192.80 = 3.51

This E-Factor indicates that for every kilogram of product, approximately 3.51 kilograms of waste are generated. This highlights the importance of optimizing reaction conditions and solvent usage to improve process efficiency.

Solvent Selection and Replacement Strategies for Environmentally Benign Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which contribute to pollution and health hazards.

Use of Environmentally Benign Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

Green chemistry encourages the use of safer, more environmentally friendly solvents. For the synthesis of isoxazole derivatives, several greener alternatives have been explored:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic reactions. mdpi.com The synthesis of isoxazole derivatives has been successfully demonstrated in aqueous media, often leading to simpler work-up procedures and high yields. mdpi.commdpi.compreprints.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to VOCs. Their use in isoxazole synthesis can facilitate catalyst recycling and product separation.

Supercritical Fluids: Supercritical CO2, for instance, can be used as a reaction medium that is easily removed and recycled, leaving no solvent residue in the product.

Development of Solvent-Free Reactions and Neoteric Solvents

An even more sustainable approach is to eliminate the solvent altogether. rsc.org Solvent-free, or solid-state, reactions can be promoted by methods such as grinding or ball-milling, which have been successfully applied to the synthesis of isoxazoles. nih.govtandfonline.com These mechanochemical methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. rsc.orgnih.gov Microwave-assisted synthesis is another technique that can accelerate reactions in the absence of a solvent, offering a clean and efficient pathway to isoxazole derivatives. tandfonline.com

Catalysis for Enhanced Sustainability in Compound Synthesis

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed more efficiently, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation.

In the context of synthesizing this compound and related isoxazoles, various catalytic strategies can be employed:

Acid and Base Catalysis: Simple, inexpensive, and often environmentally benign acids and bases can be used to catalyze the formation of the isoxazole ring. Organocatalysts, such as citric acid, have been shown to be effective in the synthesis of isoxazole derivatives. researchgate.net

Metal Catalysis: Transition metal catalysts, particularly copper and palladium, are widely used in the synthesis of heterocyclic compounds. organic-chemistry.org Copper-catalyzed cycloaddition reactions are a common method for forming the isoxazole ring. rsc.orgnih.gov The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key area of green chemistry as it allows for easy separation and recycling of the catalyst. For example, a recyclable Cu/Al2O3 nanocomposite has been used for the solvent-free synthesis of 3,5-isoxazoles. rsc.orgnih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, often in aqueous media. While specific applications to this particular compound may not be documented, the broader field of biocatalysis is a promising avenue for sustainable chemical synthesis.

Sustainable Catalysts: Recent research has focused on the use of catalysts derived from renewable resources or earth-abundant metals. For instance, calcium-catalyzed synthesis of 5-aminooxazoles has been reported as a sustainable and high-yielding transformation. nih.govqub.ac.uk

The application of these green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint, paving the way for more sustainable manufacturing processes in the chemical industry.

Development of Heterogeneous Catalysts for Easy Separation and Recycling

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. wisdomlib.org Heterogeneous catalysts are particularly advantageous as they exist in a different phase from the reaction mixture, allowing for simple separation (e.g., by filtration) and recycling. This minimizes catalyst waste and prevents contamination of the final product. researchgate.netmdpi.com

For the synthesis of isoxazole derivatives, various heterogeneous catalysts have been explored. For instance, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) and Amberlyst 15 have been used to catalyze the formation of nitrile oxides from α-nitro ketones, which then undergo cycloaddition to form isoxazoles. organic-chemistry.org Zeolites, such as ZSM-5, have also been employed as reusable catalysts for the one-pot, three-component synthesis of isoxazole derivatives under solvent-free conditions, yielding good to excellent results. tandfonline.comtandfonline.com Another approach involves using propylamine-functionalized cellulose (B213188) as a biodegradable and efficient catalyst for synthesizing isoxazol-5(4H)-ones in water, an environmentally benign solvent. mdpi.comresearchgate.net

The application of such catalysts to the synthesis of this compound could involve a multi-component reaction where a precursor like 2-bromo-5-fluorobenzaldehyde (B45324) is reacted with a suitable β-ketoester and hydroxylamine in the presence of a recyclable, solid-supported acid or base catalyst.

Table 1: Examples of Heterogeneous Catalysts in Isoxazole Synthesis

Catalyst Type of Isoxazole Synthesis Advantages
ZSM-5 One-pot, three-component synthesis of isoxazole derivatives Solvent-free conditions, catalyst is recoverable and reusable. tandfonline.comtandfonline.com
NaHSO₄/SiO₂ Formation of 3-acylisoxazoles from α-nitro ketones and alkynes Catalyst is easily recovered and reused. organic-chemistry.org
Propylamine-functionalized cellulose Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones Operates in water, biodegradable catalyst, mild reaction conditions. mdpi.comresearchgate.net

Enzymatic Synthesis and Biocatalysis for Chemo-, Regio-, and Stereoselectivity

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. arborpharmchem.com This approach is highly valued in green chemistry for its remarkable selectivity (chemo-, regio-, and stereo-), which often eliminates the need for protecting groups and reduces the formation of byproducts. wisdomlib.org Reactions are typically conducted under mild conditions in aqueous media, further enhancing the sustainability of the process. arborpharmchem.com

While specific enzymatic routes to this compound are not documented, the principles of biocatalysis can be applied. For instance, enzymes like lipases could be used for the kinetic resolution of chiral intermediates in the synthesis of complex isoxazole derivatives. acs.org Furthermore, enzymes could potentially be engineered to construct the isoxazole ring itself, offering a highly efficient and selective pathway. The use of biocatalysis in the synthesis of active pharmaceutical ingredients (APIs) has demonstrated significant reductions in energy consumption and waste generation. apexvia.comarborpharmchem.com

Photocatalysis and Electrocatalysis as Energy-Efficient Alternatives

Photocatalysis and electrocatalysis are emerging as powerful, energy-efficient tools in organic synthesis. These methods use light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. researchgate.netorganic-chemistry.org

Visible-light photocatalysis has been successfully applied to the synthesis of substituted oxazoles, a related class of heterocycles, using ruthenium-based catalysts at room temperature. organic-chemistry.orgresearchgate.net This method proceeds through radical intermediates and offers a mild alternative to high-temperature classical methods. organic-chemistry.org Similarly, photocatalytic methods have been developed for the formation of isoxazoles. mdpi.com

Electrosynthesis is another green alternative that aligns with nine of the twelve principles of green chemistry. nih.gov It replaces chemical reagents with clean electrons, minimizing waste and often allowing for reactions that are difficult to achieve through conventional means. nih.govchim.it The electrochemical synthesis of various N-heterocycles has been demonstrated, highlighting its potential for constructing the isoxazole core or for functionalizing precursors. rsc.orgoup.com These energy-efficient methods could provide novel, sustainable routes to this compound, reducing reliance on thermal energy and hazardous reagents.

Waste Minimization and Byproduct Management

A core tenet of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. pharmafeatures.com In the context of producing this compound, this involves designing synthetic routes with high atom economy, minimizing solvent use, and managing byproducts effectively. apexvia.com

Recycling and Reuse of Reagents and Catalysts

The ability to recycle and reuse reagents and catalysts is fundamental to waste minimization and cost-effective manufacturing. core.ac.uk As discussed in section 9.3.1, heterogeneous catalysts are designed for easy recovery and reuse. organic-chemistry.orgtandfonline.com For homogeneous catalysts, which are often more active but harder to separate, techniques like microencapsulation (e.g., Pd EnCat™) can be employed. mdpi.com This method traps the metal catalyst within a polymer matrix, allowing it to function like a heterogeneous catalyst that can be filtered and reused over many cycles without significant loss of activity or metal leaching. mdpi.compreprints.org

Solvent recycling is also a critical component of waste reduction in pharmaceutical manufacturing. emergingpub.com Implementing solvent recovery systems can drastically reduce the volume of hazardous waste generated and lower operational costs. emergingpub.com

Table 2: Strategies for Reagent and Catalyst Recycling

Strategy Description Example Application
Heterogeneous Catalysis Using a solid catalyst that can be filtered from the reaction mixture. ZSM-5 in isoxazole synthesis. tandfonline.com
Microencapsulation Encapsulating a homogeneous catalyst in a polymer matrix (e.g., polyurea). Pd EnCat™ for Suzuki cross-coupling reactions. mdpi.com
Solvent Recovery Distillation or other separation techniques to purify and reuse solvents. Recovery of ethanol (B145695) or other green solvents in API production. emergingpub.com

Energy Efficiency in Chemical Processes for Compound Production

Reducing energy consumption is a vital aspect of green chemistry that offers both environmental and economic benefits. arborpharmchem.com Pharmaceutical manufacturing is traditionally energy-intensive, often requiring high temperatures, high pressures, or cryogenic conditions. emergingpub.comchemicalsknowledgehub.com

Microwave-Assisted Synthesis for Reduced Reaction Times and Energy Consumption

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. abap.co.insphinxsai.com By directly coupling microwave energy with the polar molecules in a reaction mixture, rapid and uniform heating is achieved, which can dramatically accelerate reaction rates, improve yields, and enhance product purity. ajchem-a.comnih.gov

In the context of synthesizing this compound, a key step would involve the formation of the isoxazole ring. A hypothetical comparison between conventional and microwave-assisted synthesis for a generic isoxazole formation highlights the potential benefits:

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Generic Isoxazole Formation
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time2-15 hours2-10 minutes sphinxsai.com
Energy InputHigh (prolonged heating)Low (short bursts of energy) ajchem-a.com
Product YieldModerate to Good (60-80%)Good to Excellent (85-97%) sphinxsai.comresearchgate.net
Solvent UsageOften requires high-boiling point solventsCan use fewer or greener solvents (e.g., ethanol, water) abap.co.in

The use of microwave irradiation not only accelerates the chemical transformation but also often leads to cleaner reactions with fewer byproducts, simplifying purification processes and reducing chemical waste. ajchem-a.com These attributes make microwave-assisted synthesis a cornerstone of green and sustainable approaches to producing complex molecules like this compound.

Flow Chemistry for Continuous Processing and Energy Optimization

Flow chemistry, or continuous processing, represents another significant advancement in sustainable chemical manufacturing. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. researchgate.net

The synthesis of isoxazoles is well-suited to flow chemistry. researchgate.netmdpi.com Key advantages include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control and minimizing the risk of thermal runaways, which can be a concern in exothermic reactions like cycloadditions. researchgate.net

Improved Safety: The small internal volume of flow reactors means that only a small quantity of material is reacting at any given time, significantly reducing the hazards associated with handling unstable intermediates like nitrile oxides. researchgate.net

Scalability and Automation: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors. The process can be fully automated for continuous, efficient production. organic-chemistry.org

A multi-step synthesis of trisubstituted isoxazoles has been successfully demonstrated in a continuous flow setup, telescoping oximation, chlorination, and cycloaddition steps into a single, efficient sequence. researchgate.net This approach avoids the isolation of intermediates, saving time, solvents, and energy.

Table 2: Potential Advantages of Flow Chemistry for Isoxazole Synthesis
ParameterBatch ProcessingFlow Chemistry (Continuous Processing)Reference
Residence TimeHoursMinutes organic-chemistry.org
Heat TransferInefficient, potential for hotspotsHighly efficient, precise temperature control researchgate.net
Process ControlLimitedExcellent (temperature, pressure, stoichiometry) mdpi.com
SafetyHigher risk with hazardous intermediatesInherently safer due to small reaction volumes researchgate.net
Energy OptimizationEnergy-intensive heat-up/cool-down cyclesSteady-state operation reduces energy waste mdpi.com

Use of Renewable Feedstocks and Raw Materials in Synthetic Pathways

A fundamental goal of green chemistry is to shift from a reliance on petrochemical feedstocks to renewable resources. The synthesis of aromatic compounds, in particular, presents a significant challenge and opportunity in this regard. The aromatic core of this compound is a substituted benzene (B151609) ring, traditionally derived from fossil fuels.

Lignocellulosic biomass, a major component of wood and agricultural waste, is the most abundant source of renewable aromatic compounds on Earth. rsc.org Lignin (B12514952), a complex polymer within biomass, is composed of phenylpropanoid units. Through various depolymerization strategies (e.g., pyrolysis, hydrogenolysis), lignin can be broken down into valuable aromatic platform chemicals like syringaldehyde, vanillin, and other phenols. rsc.org

A sustainable, long-term synthetic strategy for this compound could envision a pathway starting from these biomass-derived aromatics. The key steps would involve:

Depolymerization: Breaking down lignin into simple aromatic building blocks.

Chemical Modification: These building blocks would then need to undergo a series of chemical transformations to install the required functional groups. This would include deoxygenation, bromination, and fluorination reactions to create the 2-bromo-5-fluorophenyl precursor. numberanalytics.com

Ring Formation: The isoxazole-5-amine portion of the molecule could be constructed from simple, renewable C1 and C2 synthons, which are also accessible from biomass fermentation or gasification processes.

While the direct synthesis of highly functionalized aromatics like the precursor for this compound from renewable feedstocks is still an area of active research, the foundational chemistry is being established. researchgate.net This approach represents a forward-looking strategy to reduce the carbon footprint and enhance the sustainability of pharmaceutical manufacturing by integrating renewable raw materials at the very beginning of the supply chain. basf.com

Future Research Directions and Emerging Applications of 3 2 Bromo 5 Fluorophenyl Isoxazol 5 Amine

Exploration of Novel Synthetic Pathways and Methodologies for the Compound

Recent advances in chemical synthesis have paved the way for more efficient, sustainable, and rapid production of complex molecules. rsc.org For 3-(2-Bromo-5-fluorophenyl)isoxazol-5-amine, future synthetic research will likely move beyond traditional batch chemistry to embrace data-driven and automated approaches. The goal is to accelerate the synthesis of the core molecule and to rapidly generate analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing pharmacological properties. ijpca.org

Application of Machine Learning in Reaction Prediction and Optimization

A key challenge in synthesizing complex molecules containing heteroatom-heteroatom bonds, such as the N-O bond in isoxazoles, is the potential for deleterious side reactions, especially in transition metal-catalyzed processes like cross-coupling. nih.govprinceton.edu Machine learning models have been successfully used to predict the performance of such reactions. By analyzing a vast array of descriptors calculated from quantum chemistry (e.g., vibrational frequencies, dipole moments, NMR shifts), these models can identify which molecular properties of reactants, catalysts, and additives correlate with high reaction yields. nih.gov This approach holds promise for overcoming synthetic hurdles and accelerating the discovery of optimal conditions for producing isoxazole-containing compounds. nih.govprinceton.edu

Table 1: Example Descriptors for Machine Learning-Driven Reaction Optimization

Descriptor CategoryExample DescriptorsPotential Application in Isoxazole (B147169) Synthesis
Molecular PropertiesDipole moment, Steric parameters (e.g., Tolman cone angle), Molecular weightPredicting solvent effects and steric hindrance around the isoxazole ring.
Quantum ChemicalVibrational frequencies, 13C NMR shifts, Frontier Molecular Orbital (FMO) energiesIdentifying electronic factors that influence the stability of the N-O bond and reaction intermediates. nih.gov
Reaction ComponentsCatalyst type, Ligand properties, Base strength, Solvent polarityOptimizing cross-coupling reactions to attach the 2-bromo-5-fluorophenyl group without cleaving the isoxazole ring.

Automated Synthesis Platforms and Robotics for High-Throughput Compound Generation

Automated synthesis platforms, including continuous flow reactors, offer a powerful alternative to traditional batch synthesis for generating chemical libraries. durham.ac.uk These systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and scalability. durham.ac.uk For a lead compound like this compound, such platforms could be employed for the rapid, on-demand synthesis of a focused library of analogues.

By integrating columns of solid-supported reagents and catalysts, multistep syntheses can be streamlined into a single, continuous flow process. durham.ac.uk This methodology would enable researchers to efficiently explore the chemical space around the parent molecule by systematically varying the substituents on both the phenyl and isoxazole rings. The resulting focused libraries are invaluable for interrogating biological targets and refining the compound's pharmacological profile through iterative design-synthesis-test cycles. durham.ac.uk

Table 2: Comparison of Synthesis Methodologies

ParameterTraditional Batch SynthesisAutomated Flow Synthesis
ScaleMilligram to kilogramMilligram to >10 gram quantities. durham.ac.uk
Reaction TimeHours to days per compoundMinutes to hours per compound
ThroughputLow (one reaction at a time)High (sequential or parallel synthesis of libraries)
OptimizationManual, iterative, and time-consumingAutomated screening of parameters. durham.ac.uk
Purity & YieldVariable, often requires extensive purificationOften higher purity and yields due to precise control. durham.ac.uk

Discovery of New Biological Targets and Mechanisms of Action

Identifying the precise molecular targets of a bioactive compound is a critical step in drug development. For this compound, its mechanism of action remains to be elucidated. Future research will leverage advanced chemical biology and proteomic techniques to identify its protein binding partners and delineate the downstream cellular pathways it modulates.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, is a powerful approach for discovering novel mechanisms of action. A compound like this compound could be screened against a panel of cancer cell lines to identify patterns of activity. nih.govnih.gov For instance, derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have shown potential as inhibitors of prostate cancer cell proliferation. nih.gov

Once a desired phenotype (e.g., cancer cell growth inhibition) is observed, the next challenge is target deconvolution—identifying the specific molecular target(s) responsible for the effect. This can be achieved through several methods, including genetic approaches (e.g., CRISPR/Cas9 screening) or affinity-based proteomics, where a modified version of the compound is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

Chemoproteomics and Activity-Based Protein Profiling Approaches

Chemoproteomics has emerged as a robust set of technologies for mapping drug-protein interactions directly in a native biological context. dartmouth.edu A particularly powerful sub-discipline is Activity-Based Protein Profiling (ABPP), which uses chemical probes to assess the functional state of entire enzyme families. nih.govnomuraresearchgroup.comnih.gov These techniques can be instrumental in identifying the cellular targets of this compound.

Recent studies have demonstrated that the isoxazole ring itself can function as a "natively embedded" photo-cross-linker. nih.gov Upon exposure to UV light, the isoxazole moiety can be activated to form a covalent bond with nearby amino acid residues of a binding protein. nih.govbiorxiv.org This intrinsic reactivity obviates the need to attach a bulky, artificial photo-cross-linking group, which can alter the compound's biological activity. nih.gov

A potential workflow would involve synthesizing an analogue of this compound that includes a small bioorthogonal tag (e.g., an alkyne). semanticscholar.org This probe would be incubated with live cells, followed by UV irradiation to cross-link it to its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry, providing a comprehensive profile of the compound's interactome. nih.govbiorxiv.org

Table 3: General Workflow for Isoxazole-Based Chemoproteomic Target Identification

StepDescriptionKey Technique
1. Probe SynthesisSynthesize an analogue of the parent compound containing a bioorthogonal handle (e.g., alkyne or azide).Organic Synthesis
2. Cellular LabelingIncubate live cells or cell lysates with the chemical probe.Cell Culture
3. Photo-Cross-linkingExpose the sample to UV light to covalently link the isoxazole probe to its binding proteins. nih.govPhotochemistry
4. Lysis & ConjugationLyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe's handle. semanticscholar.orgClick Chemistry
5. EnrichmentUse affinity chromatography (e.g., streptavidin beads) to isolate the biotin-tagged protein complexes. semanticscholar.orgAffinity Purification
6. IdentificationDigest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.orgProteomics

Integration with Advanced Drug Delivery Systems (Conceptual Research)

The therapeutic efficacy of a drug is determined not only by its intrinsic activity but also by its ability to reach the target tissue in sufficient concentrations while minimizing off-target effects. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. mdpi.com The isoxazole scaffold possesses favorable physicochemical properties that make it a candidate for incorporation into such systems. researchgate.net

Conceptually, this compound could be conjugated to various drug delivery vehicles. For example, it could be encapsulated within nanoparticles or liposomes to enhance its solubility, improve its stability in circulation, and achieve targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. Alternatively, it could be attached to a polymer backbone to create a prodrug that releases the active compound in response to specific physiological triggers (e.g., pH changes or enzymatic cleavage) within the target microenvironment. The hybridization of isoxazole moieties with other structural motifs is a known strategy to enhance drug-like properties, and this principle can be extended to conjugation with delivery systems. mdpi.com

Nanoparticle Encapsulation and Controlled Release Mechanisms

The therapeutic efficacy of many promising compounds is often limited by poor solubility, low permeability, or lack of specific targeting. Nanotechnology offers a strategy to overcome these limitations. nih.govresearchgate.net For this compound, nanoparticle-based delivery systems could significantly enhance its utility.

Future research could focus on encapsulating the compound within various nanoparticle platforms. These platforms are designed to improve solubility, stability, and facilitate controlled release. nih.govnih.govresearchgate.net For instance, loading the compound into a nano-emulgel could improve its cellular permeability, a strategy that has proven effective for other isoxazole derivatives. nih.govresearchgate.net Polymeric nanoparticles, liposomes, or solid lipid nanoparticles could also be investigated to create formulations that release the compound in a sustained manner, maintaining its concentration within a desired range over an extended period.

The development of these systems would involve detailed characterization of drug loading, encapsulation efficiency, particle size, and in vitro release kinetics.

Table 1: Potential Nanoparticle Platforms for this compound

Nanoparticle TypePotential AdvantagesKey Research Focus
Polymeric Nanoparticles High stability, controlled release, potential for surface functionalization.Polymer selection, optimization of drug loading, release kinetics studies.
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs.Lipid composition, stability studies, targeted ligand conjugation.
Solid Lipid Nanoparticles (SLNs) High stability, controlled release, good tolerability.Lipid matrix selection, particle size control, long-term stability analysis.
Nano-emulgels Enhanced permeability and solubility. nih.govresearchgate.netFormulation optimization, rheological properties, cellular uptake studies.

Prodrug Design for Enhanced Bioavailability or Targeted Delivery

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active molecule. researchgate.net The primary amine group of this compound is an ideal handle for chemical modification to create prodrugs with improved characteristics, such as enhanced bioavailability or targeted delivery, without discussing clinical outcomes. nih.gov

One approach involves creating mutual prodrugs, where the parent compound is linked to another active molecule. For example, an azo-linkage strategy, similar to that used for delivering 5-aminosalicylic acid to the colon, could be explored. nih.gov In this scenario, the amine group would be converted to a diazo group and coupled with another molecule, creating a prodrug that remains intact until it reaches a specific physiological environment where enzymatic cleavage releases the active compound. nih.gov

Another strategy is the design of bioprecursor prodrugs that undergo metabolic transformation to release the active amine. researchgate.net This could involve acylation of the amine to form amide linkages with promoieties like amino acids or peptides, which can be designed to be cleaved by specific enzymes at a target site. nih.gov Such modifications can alter the compound's lipophilicity and solubility, thereby influencing its absorption and distribution profile.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound provides a foundation for designing specialized probes for cellular imaging and target identification.

Synthesis of Labeled Analogues for Imaging (e.g., Fluorescent, PET Isotopes)

Creating labeled versions of this compound would enable its visualization and tracking within biological systems.

Fluorescent Analogues: The primary amine can be readily conjugated with various fluorophores through stable amide bond formation. nih.gov Attaching environmentally sensitive dyes could allow for the study of the compound's interaction with its biological targets through changes in fluorescence emission. Multi-component reactions, such as the Ugi four-component reaction, offer a versatile method for synthesizing a library of fluorescently tagged derivatives. nih.gov

PET Isotopes: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique. The presence of a fluorine atom in the phenyl ring makes the compound an excellent candidate for isotopic labeling with Fluorine-18 (¹⁸F), a widely used PET isotope. mdpi.com A key research direction would be to develop a precursor molecule suitable for late-stage radiofluorination, allowing for the efficient synthesis of [¹⁸F]this compound. mdpi.com Alternatively, chelating agents could be attached to the amine group to enable labeling with metallic PET isotopes like Zirconium-89 (⁸⁹Zr), which has a longer half-life suitable for tracking cellular processes over several days. nih.gov

Table 2: Potential Labeling Strategies for Imaging Applications

Imaging ModalityLabeling StrategyIsotope/TagPotential Application
Fluorescence Imaging Amide coupling to the 5-amine group.Fluorescein, Rhodamine, etc.Cellular localization, target binding studies.
PET Imaging Isotopic exchange or nucleophilic substitution.Fluorine-18 (¹⁸F)In vivo distribution and pharmacokinetic studies. mdpi.com
PET Imaging Conjugation of a chelator (e.g., DFO) to the 5-amine group.Zirconium-89 (⁸⁹Zr)Long-term in vivo tracking of labeled cells or molecules. nih.gov

Use in Affinity-Based Chemical Biology Studies for Target Engagement

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Affinity-based chemical biology, or chemoproteomics, utilizes chemical probes to isolate and identify binding partners from complex biological samples like cell lysates. nih.gov

A key research avenue is the synthesis of a probe version of this compound. This would involve modifying the structure to include two additional functionalities: a photoreactive group (e.g., a diazirine) for covalent crosslinking to the target protein upon UV irradiation, and a bio-orthogonal handle (e.g., an alkyne or azide) for subsequent "click" chemistry. nih.gov This handle allows for the attachment of a reporter tag, such as biotin, which can then be used to enrich the cross-linked protein-probe complexes for identification by mass spectrometry. Such studies can provide direct evidence of target engagement within a cellular context.

Advanced Computational Modeling and Artificial Intelligence Applications

High-Throughput Virtual Screening of Large Chemical Libraries

High-throughput virtual screening (HTVS) allows for the rapid in silico evaluation of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. nih.govnih.gov Using the this compound structure as a starting point, ligand-based virtual screening can be performed to search databases like ZINC for compounds with similar structural or physicochemical properties. bonviewpress.com

Furthermore, if a biological target is known, structure-based virtual screening can be employed. Molecular docking simulations can predict the binding affinity and orientation of thousands or millions of compounds within the target's binding site. researchgate.netnih.govresearchgate.net This process can identify novel derivatives of the parent compound with potentially improved binding characteristics. AI and machine learning algorithms can enhance these screening efforts by learning from existing data to predict the properties of new molecules with greater accuracy and speed, significantly reducing the time and cost associated with early-stage discovery. mdpi.comnih.gov

Q & A

What synthetic methodologies are optimal for preparing 3-(2-bromo-5-fluorophenyl)isoxazol-5-amine, and how can competing side reactions be minimized?

Level: Intermediate/Advanced
Methodological Answer:

  • Core Strategy: Isoxazole ring formation typically employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 2-bromo-5-fluorophenyl substituent, pre-functionalization of the aryl group before cycloaddition avoids halogen displacement during synthesis.
  • Key Steps:
    • Precursor Synthesis: Start with 2-bromo-5-fluorobenzaldehyde (CAS 185345-46-4) , which can be converted to a nitrile oxide via hydroxylamine hydrochloride treatment.
    • Cycloaddition: React with propargylamine under Cu(I) catalysis to form the isoxazole core .
    • Purification: Use silica gel chromatography (hexane/EtOAc gradient) to isolate the product.
  • Side Reaction Mitigation:
    • Avoid high temperatures (>80°C) to prevent bromine-fluorine exchange.
    • Use anhydrous conditions to suppress hydrolysis of the nitrile oxide intermediate.
  • Validation: Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, MeCN/H2O mobile phase) .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography:
    • Data Collection: Use SHELXL for refinement. A single crystal (grown via vapor diffusion in EtOAc/hexane) should yield a resolution <1.0 Å.
    • ORTEP Visualization: ORTEP-III can model thermal ellipsoids to confirm the absence of disorder in the bromine/fluorine positions.
  • Spectroscopic Cross-Validation:
    • ¹H/¹³C NMR: Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*). For example, the isoxazole C5 amine protons appear as a broad singlet at δ 4.6–5.2 ppm .
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.

What strategies enhance enantioselectivity when using this compound as a chiral building block in asymmetric catalysis?

Level: Advanced
Methodological Answer:

  • Chiral Auxiliary Approach: Substitute the amine hydrogen with an ethyl group (N-ethyl derivative) to improve steric control during catalytic reactions. Evidence shows this modification increases enantiomeric excess (e.g., 91–93% ee in CPA-catalyzed reactions) .
  • Catalyst Design: Use chiral spirocyclic phosphoric acids (CPA) for hydrogen bonding with the amine group, directing regioselectivity in heterotriarylmethane synthesis .
  • Experimental Protocol:
    • React N-ethyl-3-(2-bromo-5-fluorophenyl)isoxazol-5-amine with methyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylate.
    • Optimize solvent polarity (toluene > DCM) and temperature (0–25°C) to maximize ee.

How can conflicting spectroscopic data (e.g., NMR signal overlap) be addressed for this compound?

Level: Intermediate
Methodological Answer:

  • 2D NMR Techniques:
    • HSQC/HMBC: Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, the fluorine-induced deshielding of C4 in the phenyl ring can be mapped via HMBC .
    • ¹⁹F NMR: Identify fluorine’s electronic environment (δ -110 to -115 ppm for para-fluorine in aryl groups).
  • Decoupling Experiments: Irradiate the bromine-coupled proton to simplify splitting patterns.

What are the emerging applications of this compound in medicinal chemistry and materials science?

Level: Basic/Intermediate
Methodological Answer:

  • Antimicrobial Agents: The isoxazole-amine scaffold shows activity against Gram-positive bacteria (MIC 8–16 µg/mL) when paired with electron-withdrawing groups .
  • Fluorescent Probes: The conjugated π-system (isoxazole + aryl) can be functionalized with fluorophores (e.g., dansyl chloride) for cellular imaging .
  • Polymer Synthesis: Incorporate into conjugated polymers via Suzuki-Miyaura coupling (using the bromine site) for optoelectronic materials .

How do steric and electronic effects of the 2-bromo-5-fluorophenyl group influence reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:

  • Steric Effects: The bromine at the ortho position hinders Pd-catalyzed coupling (e.g., Suzuki), requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Electronic Effects: The electron-withdrawing fluorine meta to bromine activates the aryl ring for nucleophilic aromatic substitution (SNAr) at C2.
  • Case Study: In a Heck reaction, the fluorine’s -I effect increases the electrophilicity of the adjacent carbon, improving olefin insertion yields by 15–20% .

What analytical protocols are recommended for assessing batch-to-batch purity in large-scale synthesis?

Level: Intermediate
Methodological Answer:

  • QC Workflow:
    • HPLC-DAD: Use a C18 column (5 µm, 4.6 × 250 mm) with 70:30 MeCN/H2O (0.1% TFA) to quantify impurities (<0.5% area).
    • Elemental Analysis: Confirm Br/F content (theoretical: Br 23.1%, F 5.8%).
    • Karl Fischer Titration: Ensure moisture content <0.1% for hygroscopic batches.
  • Reference Standards: Cross-check with commercial 3-(4-bromophenyl)isoxazol-5-amine (CAS 119162-53-7) .

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